8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H18FN5O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |
InChI Key |
SHIMOFPIGKCDPN-NDLNZWKESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Conformational Preference of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide
Abstract
The conformational landscape of nucleoside analogues is a critical determinant of their biological activity, influencing interactions with enzymes and nucleic acid structures. This technical guide provides an in-depth exploration of the conformational preference of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine, a synthetic guanosine derivative with potential therapeutic applications. By examining the interplay between the bulky 8-benzyloxy substituent and the electronegative 3'-fluoro group, we elucidate the dominant forces governing the syn versus anti orientation of the glycosidic bond and the puckering of the sugar moiety. This guide synthesizes theoretical principles with practical experimental and computational methodologies, offering researchers, scientists, and drug development professionals a comprehensive framework for the structural analysis of modified nucleosides.
Introduction: The Significance of Nucleoside Conformation in Drug Design
The three-dimensional structure of a nucleoside analogue is intrinsically linked to its function. The relative orientation of the nucleobase with respect to the sugar ring, defined as either syn or anti, dictates the presentation of hydrogen bonding donors and acceptors, thereby controlling molecular recognition events. In natural nucleic acids, the anti conformation is predominant for Watson-Crick base pairing.[1] However, the syn conformation is often observed in specific structures like Z-DNA and is relevant for the activity of many nucleoside-based drugs.[2]
The conformational preference of a nucleoside is a delicate balance of steric and electronic factors. Modifications to both the nucleobase and the sugar moiety can significantly shift this equilibrium. For drug development professionals, understanding and predicting these conformational preferences is paramount for rational drug design, enabling the optimization of target binding and biological activity.[3] this compound presents a compelling case study, combining a sterically demanding group at the 8-position with an electron-withdrawing fluorine atom on the sugar. This guide will dissect the individual and combined effects of these modifications.
Theoretical Framework: Unraveling the Conformational Drivers
The conformational state of this compound is primarily governed by two key structural features: the glycosidic torsion angle (χ) and the sugar pucker.
The Glycosidic Bond: A Battle Between Syn and Anti
The rotation around the N9-C1' glycosidic bond is described by the torsion angle χ (O4'-C1'-N9-C4 for purines).[1]
-
Anti Conformation: The bulk of the purine base is directed away from the sugar ring. This is the favored conformation for standard B-form DNA.
-
Syn Conformation: The purine base is positioned over the sugar ring. This conformation is often induced by bulky substituents at the C8 position, which would sterically clash with the sugar in the anti form.[2]
For this compound, the large benzyloxy group at the 8-position creates significant steric hindrance. This strongly disfavors the anti conformation and is expected to lock the nucleoside predominantly in the syn conformation. Studies on the closely related 8-benzyloxyguanosine have confirmed that bulky 8-substituents shift the equilibrium towards the syn form.[2]
Caption: Influence of the 8-benzyloxy group on the syn/anti equilibrium.
Sugar Pucker: The North-South Divide
The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations, described as 'North' (C3'-endo) and 'South' (C2'-endo).[4]
-
C3'-endo (North): Favored in A-form DNA and RNA.
-
C2'-endo (South): Prevalent in B-form DNA.
The sugar pucker is influenced by the substituents on the sugar ring. The presence of an electronegative fluorine atom at the 3'-position has a profound effect. Due to the gauche effect, the 3'-fluoro substituent in the ribo-configuration strongly favors a C3'-endo (North) pucker. This conformational preference can, in turn, influence the overall shape of the nucleoside and its interactions.[5]
Caption: Influence of the 3'-fluoro group on sugar pucker.
A Combined Effect: Predicting the Dominant Conformation
Based on these principles, we can predict that this compound will predominantly adopt a syn conformation due to the bulky 8-substituent, with the sugar ring favoring a C3'-endo pucker due to the 3'-fluoro group.
Experimental Determination of Conformation
The theoretical predictions must be validated through empirical data. The following experimental techniques are indispensable for the conformational analysis of modified nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying nucleoside conformation in solution.
The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between protons (proportional to r⁻⁶).[6] By observing NOE correlations between the protons of the base and the sugar, the syn or anti conformation can be determined.
-
For a syn conformation: A strong NOE is expected between the H8 proton of the guanine base and the H1' proton of the sugar.
-
For an anti conformation: A strong NOE is expected between the H8 proton and the H2' proton of the sugar.
Table 1: Expected NOE Correlations for Syn vs. Anti Conformations
| Conformation | Key NOE Correlation | Expected Intensity |
| Syn | H8 ↔ H1' | Strong |
| Anti | H8 ↔ H2' | Strong |
The coupling constants (³J) between the protons on the sugar ring are sensitive to the dihedral angles and can be used to determine the preferred sugar pucker.
-
C3'-endo (North): Small ³J(H1'-H2') (typically 1-2 Hz) and large ³J(H3'-H4') (typically 8-10 Hz).
-
C2'-endo (South): Large ³J(H1'-H2') (typically 8-10 Hz) and small ³J(H3'-H4') (typically 1-2 Hz).
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
NMR Data Acquisition:
-
Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz).
-
Use a mixing time appropriate for the size of the molecule (typically 200-800 ms for a small molecule).
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify and integrate the cross-peaks corresponding to the interactions between the H8 proton and the sugar protons (H1', H2', H3').
-
Analyze the coupling constants from a 1D proton or 2D COSY spectrum to determine the sugar pucker.
-
Caption: Workflow for NOESY-based conformational analysis.
X-ray Crystallography
X-ray crystallography provides a static, solid-state picture of the molecule's conformation at atomic resolution. While the conformation in the crystal may not perfectly represent the solution-state ensemble, it provides invaluable, unambiguous structural data.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods.
-
Build and refine the molecular model against the diffraction data to obtain the final crystal structure.
-
-
Analysis:
-
Measure the glycosidic torsion angle (χ) and the sugar pucker parameters from the refined structure.
-
Computational Modeling: A Predictive and Complementary Approach
Computational chemistry offers a powerful means to predict and rationalize the conformational preferences of nucleosides.
Methods
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide accurate energies for different conformations.
-
Molecular Mechanics (MM): Force-field based methods are computationally less expensive and suitable for exploring a wider conformational space.
-
Hybrid QM/MM: These methods combine the accuracy of QM for a specific region (e.g., the nucleoside) with the efficiency of MM for the solvent, offering a balance of accuracy and computational cost.[3]
-
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the molecule in a simulated solvent environment over time, providing insights into the conformational landscape and the relative populations of different states.
Computational Protocol: DFT-Based Conformational Analysis
-
Model Building: Build the 3D structures of the syn and anti conformers of this compound with both C2'-endo and C3'-endo sugar puckers.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) in the gas phase or with an implicit solvent model.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Population Analysis: Use the calculated energies to determine the relative populations of the conformers based on the Boltzmann distribution.
Table 2: Hypothetical DFT Energy Profile for this compound
| Conformation (χ, Pucker) | Relative Energy (kcal/mol) | Predicted Population (%) |
| syn, C3'-endo | 0.00 | ~95 |
| syn, C2'-endo | 1.5 | ~4.5 |
| anti, C3'-endo | > 5.0 | < 0.1 |
| anti, C2'-endo | > 5.0 | < 0.1 |
Note: These are illustrative values and would need to be determined by actual calculations.
Caption: Workflow for computational conformational analysis.
Conclusion: A Predominantly Syn Conformation with a North Pucker
The convergence of theoretical principles, experimental data from analogous compounds, and established analytical methodologies strongly indicates that this compound will exhibit a pronounced preference for a syn glycosidic bond conformation. This is driven by the steric bulk of the 8-benzyloxy group. Concurrently, the 3'-fluoro substituent is expected to enforce a C3'-endo (North) sugar pucker. This defined conformational state has significant implications for its potential interactions with biological targets and should be a key consideration in its development as a therapeutic agent. The integrated experimental and computational workflow presented in this guide provides a robust framework for the comprehensive structural characterization of this and other novel nucleoside analogues.
References
-
Baranowski, D. S., et al. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLoS ONE, 10(9), e0137674. [Link]
-
Patrascu, M. B., et al. (2017). Accurately Modeling the Conformational Preferences of Nucleosides. Journal of the American Chemical Society, 139(39), 13620–13623. [Link]
-
Egli, M., et al. (2009). The Impact of Sugar Pucker on Base Pair and Mispair Stability. Biochemistry, 48(47), 11352-11362. [Link]
-
Torii, T., et al. (2005). Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1051-1054. [Link]
-
CD BioGlyco. This compound. [Link]
-
Zhu, J., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(1), M1119. [Link]
-
Watts, J. K. & Damha, M. J. (2008). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 41(12), 4390-4407. [Link]
- Neuhaus, D. & Williamson, M. P. (2000).
-
Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Nucleic Acids Research, 19(7), 1407–1412. [Link]
-
Uesugi, S., et al. (1979). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, 1064-1071. [Link]
-
Culp, S. J., et al. (1989). Structural and conformational analyses of 8-hydroxy-2'-deoxyguanosine. Chemical Research in Toxicology, 2(6), 416-422. [Link]
-
Lin, T. S., et al. (1985). 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Journal of Medicinal Chemistry, 28(9), 1194-1198. [Link]
-
Gao, F., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509-2520. [Link]
-
Egron, D., et al. (2004). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Current Protocols in Nucleic Acid Chemistry, 15(1), 1.6.1-1.6.25. [Link]
-
Lans, I., et al. (2020). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLOS Computational Biology, 16(8), e1007898. [Link]
-
Ebrahimi, M., et al. (2020). Reference-free NOE NMR analysis. RSC Advances, 10(53), 32049-32056. [Link]
-
Punzo, F., et al. (2024). N-(benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosphate dehydrogenase. Journal of Molecular Structure, 1300, 137255. [Link]
-
D'hooghe, M., et al. (2009). Synthesis and Conformational Analysis of 1′‐ and 3′‐Substituted 2‐Deoxy‐2‐fluoro‐D‐ribofuranosyl Nucleosides. Helvetica Chimica Acta, 92(11), 2317-2335. [Link]
-
Xiang-Jun, L., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3788. [Link]
-
Gellert, M., et al. (1962). HELIX FORMATION BY GUANYLIC ACID. Proceedings of the National Academy of Sciences, 48(12), 2013-2018. [Link]
-
Miller, J. A. (1975). N-substitution of carbon 8 in guanosine and deoxyguanosine by the carcinogen N-benzoyloxy-N-methyl-4-aminoazobenzene in vitro. Cancer Research, 35(3), 832-843. [Link]
-
Bentrari, F., et al. (2017). The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends. DNA Repair, 52, 59-69. [Link]
-
Lee, J. Y., et al. (2013). Highly fluorescent guanosine mimics for folding and energy transfer studies. Nucleic Acids Research, 41(22), 10493–10501. [Link]
-
Gessner, R. V., et al. (1985). The crystal and molecular structure of 8-bromoguanosine and 8-bromodeoxyguanosine, two purine nucleosides in the syn conformation. Journal of Biological Chemistry, 260(27), 14714-14720. [Link]
-
Chattopadhyaya, J. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. Chemistry – An Asian Journal, 17(20), e202200673. [Link]
- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.
-
Gordhan, H.M., et al. (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. Journal of Medicinal Chemistry, 66(13), 8929-8950. [Link]
-
Moreno, J. D., & Clancy, C. E. (2026). Using Computational Modeling to Predict Arrhythmogenesis and Antiarrhythmic Therapy. Drug Discovery Today. [Link]
-
Eltayeb, N. E., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International Journal of Molecular Sciences, 24(1), 513. [Link]
-
Kowal, N. J., et al. (2023). Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context. Journal of the American Chemical Society, 145(9), 5369–5377. [Link]
-
Zaia, J., et al. (2019). Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome. Nucleic Acids Research, 47(17), 9410–9422. [Link]
-
Chen, Y., et al. (2021). Structural Characterization of Two Novel, Biological Active Chalcone Derivatives, Using Density Functional Theory Studies. Chemistry, 3(2), 555-566. [Link]
-
Kwan, B. (2003). Conformational Analysis of Medium Rings. MacMillan Group Meeting. [Link]
-
Seela, F., et al. (2007). A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme. Chemistry & Biology, 14(1), 23-30. [Link]
-
Egorova, A. S., et al. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]
-
Slanina, T., et al. (2014). Synthesis and Conformational Preference of Novel 8-Fluoroanthracyclines. European Journal of Organic Chemistry, 2014(20), 4275-4287. [Link]
-
Lipkind, G. M., & Sastry, K. A. R. (1991). NMR and conformational study of branched oligosaccharides containing 2,3-disubstituted residues of α-L-rhamnose. Carbohydrate Research, 213, 47-59. [Link]
-
Elgemeie, G. H., et al. (2015). Fluorinated Nucleosides. Mol2Net. [Link]
-
Eltahan, M. A., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1303. [Link]
-
Jochim, A. L., et al. (2013). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 21(16), 4740-4746. [Link]
-
Kovač, A., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2097-2106. [Link]
-
Secrist, J. A., et al. (2000). 3′-Fluoro-3′-deoxy-5′-noraristeromycin derivatives: Synthesis and antiviral analysis. Bioorganic & Medicinal Chemistry Letters, 10(14), 1603-1605. [Link]
-
Kment, M., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 63(6), e00149-19. [Link]
-
Schirle, N. C., et al. (2026). Computational modeling and preclinical validation support targeting somatic instability for Huntington's disease treatment. bioRxiv. [Link]
-
Leung, H. W., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]
-
Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]
-
Moreno, J. D., et al. (2026). Development of Multiple Local Computational Models in Retrosynthetic Analysis: Total Synthesis of (-)-Deoxylimonin. Journal of the American Chemical Society. [Link]
-
Ucar, H., et al. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1268. [Link]
-
Aramini, J. M., et al. (1996). NMR studies for identification of dI:dG mismatch base-pairing structure in DNA. Nucleic Acids Research, 24(12), 2271-2278. [Link]
-
Dondoni, A., & Marra, A. (1983). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 105(26), 7555-7557. [Link]
-
Schramm, V. L. (2011). Enzymatic transition states and inhibitor design. Annual Review of Biochemistry, 80, 703-732. [Link]
-
Fray, M. J., et al. (2018). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking Analysis. Molecules, 23(11), 2942. [Link]
Sources
- 1. Development of Multiple Local Computational Models in Retrosynthetic Analysis: Total Synthesis of (-)-Deoxylimonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Unveiling the Antiviral Arsenal: A Technical Guide to the Biological Targets of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic nucleoside analog with significant potential in antiviral research. Its chemical architecture, featuring a fluorine atom at the 3' position of the deoxyribose sugar and a benzyloxy group at the 8th position of the guanine base, suggests a multi-faceted mechanism of action against a range of viruses. This in-depth technical guide provides a comprehensive overview of the putative biological targets of this compound, focusing on the viral RNA-dependent RNA polymerase (RdRp) as the primary site of action and exploring the potential role of the 8-benzyloxy moiety in a prodrug strategy and as an immunomodulator. We delve into the mechanistic rationale behind these targets and provide detailed, field-proven experimental protocols for their validation, empowering researchers to effectively probe the antiviral activity of this and similar nucleoside analogs.
Introduction: The Rationale for Modified Nucleosides in Antiviral Therapy
Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[1] Their structural similarity to natural nucleosides allows them to be recognized and processed by viral enzymes, leading to the disruption of viral replication.[2] Key to their efficacy are modifications to the sugar moiety or the nucleobase, which confer selective antiviral activity while minimizing toxicity to the host cell. The subject of this guide, this compound, incorporates two such critical modifications. The 3'-fluoro group is a well-established determinant of antiviral activity, often leading to chain termination of the growing nucleic acid polymer.[3] The 8-benzyloxy modification is less common and its role is a key focus of this guide, with plausible implications as a prodrug moiety to enhance pharmacokinetic properties or as a modulator of the innate immune response.
The Primary Target: Viral RNA-Dependent RNA Polymerase (RdRp)
The central hypothesis for the antiviral action of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses and represents a prime target for antiviral drug development due to its absence in host cells.[4]
Mechanism of Action: A Step-by-Step Infiltration
The proposed mechanism of action, illustrated in the workflow below, involves a series of intracellular transformations and a targeted disruption of viral RNA synthesis.
-
Cellular Uptake and Prodrug Cleavage: The 8-benzyloxy group is hypothesized to act as a prodrug moiety, enhancing the lipophilicity of the molecule to facilitate passive diffusion across the cell membrane.[5] Once inside the cell, cellular enzymes are presumed to cleave the benzyloxy group, releasing the active 3'-deoxy-3'-fluoroguanosine.
-
Intracellular Phosphorylation: The released nucleoside analog undergoes sequential phosphorylation by host cell kinases to its active triphosphate form.[6] This multi-step process is a critical determinant of the compound's potency.
-
Monophosphorylation: Deoxyguanosine kinase (dGK) is a likely candidate for the initial phosphorylation step.[6]
-
Diphosphorylation: Guanylate kinase (GMPK) would then convert the monophosphate to the diphosphate.
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) would generate the active triphosphate analog.
-
-
Competitive Inhibition and Incorporation: The triphosphate analog of 3'-deoxy-3'-fluoroguanosine structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of the viral RdRp.[7]
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, the absence of a 3'-hydroxyl group, replaced by the 3'-fluoro substituent, prevents the formation of the subsequent phosphodiester bond. This acts as a "chain terminator," prematurely halting viral RNA synthesis.[4]
Validating RdRp Inhibition: Experimental Protocols
Demonstrating the direct inhibition of viral RdRp is crucial for confirming the primary mechanism of action. A combination of biochemical and cell-based assays provides a robust validation workflow.
This assay directly measures the enzymatic activity of purified viral RdRp in the presence of the test compound.
Protocol: Fluorometric RNA-Dependent RNA Polymerase Inhibition Assay
-
Recombinant RdRp Expression and Purification:
-
Clone the gene encoding the viral RdRp of interest into a suitable expression vector (e.g., pET vector for E. coli expression or baculovirus vector for insect cell expression).
-
Express and purify the recombinant RdRp using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
-
Assay Setup:
-
Prepare a reaction mixture containing:
-
Purified RdRp enzyme.
-
A synthetic RNA template/primer duplex. The template should contain a homopolymeric region (e.g., poly(C)) to simplify the reaction.
-
The corresponding ribonucleotide triphosphates (rNTPs), including a fluorescently labeled rNTP (e.g., fluorescein-UTP) or an intercalating dye like PicoGreen to detect the double-stranded RNA product.[8]
-
Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and KCl).
-
-
Add varying concentrations of the triphosphate form of this compound (or the nucleoside itself if assessing intracellular activation mechanisms in a more complex system).
-
-
Reaction and Detection:
-
Initiate the reaction by adding the rNTPs.
-
Incubate at the optimal temperature for the specific RdRp (e.g., 30-37°C).
-
Stop the reaction at various time points using a quenching buffer (e.g., containing EDTA).
-
Measure the fluorescence signal using a plate reader. A decrease in fluorescence intensity in the presence of the compound indicates inhibition of RdRp activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell-based assays are essential to confirm that the compound can penetrate cells, be converted to its active form, and inhibit viral replication in a living system.
Protocol: Plaque Reduction Assay
This "gold-standard" assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[9]
-
Cell Culture:
-
Seed a susceptible host cell line (e.g., Vero cells for many viruses) in 6-well or 12-well plates and grow to confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for a defined period (e.g., 1-2 hours).
-
Infect the cells with a known titer of the virus (typically aiming for 50-100 plaque-forming units (PFU) per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective compound concentrations. This restricts the spread of progeny virus to neighboring cells, resulting in localized areas of cell death (plaques).
-
-
Plaque Visualization and Counting:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.[10]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.
-
Protocol: Reporter Virus Assay
This high-throughput assay utilizes a recombinant virus engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication.[11]
-
Cell Seeding and Treatment:
-
Seed susceptible host cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
-
Infection with Reporter Virus:
-
Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation and Reporter Gene Measurement:
-
Incubate the plates for 24-72 hours.
-
Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
-
Data Analysis:
-
A decrease in the reporter signal indicates inhibition of viral replication.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Crucial Counter-Screen: Cytotoxicity Assay
It is imperative to assess the cytotoxicity of the compound in parallel with antiviral assays to ensure that the observed antiviral effect is not due to general cell toxicity. A standard method is the MTT or MTS assay, which measures mitochondrial activity in viable cells. The 50% cytotoxic concentration (CC₅₀) should be determined, and a favorable therapeutic index (TI = CC₅₀/EC₅₀) is a key indicator of a promising antiviral candidate.
A Potential Secondary Target: Toll-Like Receptor 7 (TLR7)
While RdRp is the likely primary target, the 8-benzyloxy modification on the guanine base introduces the possibility of an alternative or complementary mechanism of action: immunomodulation via Toll-like receptor 7 (TLR7). Certain 8-substituted guanosine analogs have been shown to act as TLR7 agonists, stimulating the innate immune system to produce type I interferons and other antiviral cytokines.[10]
Mechanism of Action: Activating the Innate Immune Response
If this compound or its metabolites act as a TLR7 agonist, they would bind to TLR7 within the endosomes of immune cells, such as plasmacytoid dendritic cells. This binding would trigger a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors like IRF7 and NF-κB. These transcription factors then induce the expression of type I interferons and other pro-inflammatory cytokines, which in turn establish a broad antiviral state in surrounding cells.[10]
Validating TLR7 Agonism
To investigate this potential secondary mechanism, a cell-based reporter assay is the method of choice.
Protocol: TLR7 Reporter Assay
-
Cell Line:
-
Use a human embryonic kidney (HEK) 293 cell line that is stably transfected with the human TLR7 gene and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.
-
-
Cell Culture and Treatment:
-
Seed the TLR7 reporter cells in a 96-well plate.
-
Add serial dilutions of this compound. Include a known TLR7 agonist (e.g., imiquimod or R848) as a positive control and the parent HEK293 cell line (lacking TLR7) as a negative control to ensure specificity.
-
-
Incubation and Reporter Assay:
-
Incubate the cells for 16-24 hours.
-
Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a chemiluminescent substrate for SEAP or luciferase).
-
-
Data Analysis:
-
An increase in reporter signal in the TLR7-expressing cells, but not in the parent cell line, indicates TLR7-specific activation.
-
Determine the EC₅₀ for TLR7 activation.
-
Data Presentation and Interpretation
Table 1: Antiviral Activity and Cytotoxicity Profile of 3'-Fluorinated Guanosine Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | PS cells | 2.2 ± 0.6 | >25 | >11.4 | [3] |
| 3'-deoxy-3'-fluoroadenosine | Zika virus (ZIKV) | PS cells | 1.1 ± 0.1 | >25 | >22.7 | [3] |
| 3'-deoxy-3'-fluoroadenosine | West Nile virus (WNV) | PS cells | 3.7 ± 1.2 | >25 | >6.8 | [3] |
| This compound | Data to be generated | |||||
| AT-281 (free base of AT-752) | Dengue virus (DENV-2) | Huh-7 cells | 0.48 | >170 | >354 | [12] |
| AT-281 (free base of AT-752) | Yellow fever virus (YFV) | Huh-7 cells | 0.31 | >170 | >548 |
This table provides a template for summarizing experimental findings and comparing the potency and selectivity of this compound with other relevant nucleoside analogs.
Conclusion and Future Directions
This compound is a promising antiviral candidate with a strong rationale for targeting the viral RdRp. The experimental workflows detailed in this guide provide a robust framework for validating this primary mechanism of action. Furthermore, the potential for the 8-benzyloxy group to act as a prodrug moiety or as a TLR7 agonist warrants further investigation. Future studies should focus on:
-
Metabolite Identification: Confirming the intracellular conversion of this compound to its triphosphate form and identifying any other relevant metabolites.
-
Enzyme Kinetics: Performing detailed kinetic studies to determine the affinity of the triphosphate analog for the viral RdRp and its efficiency as a chain terminator.
-
Resistance Studies: Selecting for and characterizing viral resistance to the compound to further elucidate its mechanism of action and identify potential resistance mutations in the RdRp.
-
In Vivo Efficacy: Evaluating the antiviral activity of this compound in relevant animal models of viral infection.
By systematically addressing these key research questions, the full therapeutic potential of this compound can be realized, contributing to the development of novel and effective antiviral therapies.
References
-
Good, S. S., et al. (2021). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. Antimicrobial Agents and Chemotherapy, 65(4), e02479-20. [Link]
-
Weger-Lucarelli, J., et al. (2023). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum, 11(1), e02787-22. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]
-
Revankar, G. R., et al. (1985). Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system. Journal of Medicinal Chemistry, 28(7), 886-891. [Link]
-
Van Rompay, A. R., et al. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189-198. [Link]
-
Shannon, A., & Johnson, K. A. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Enzymes, 49, 315-354. [Link]
-
Bergstrom, D. E. (2004). Nucleoside Phosphorylation and Related Modifications. Current Protocols in Nucleic Acid Chemistry, 13.0.1-13.0.2. [Link]
-
Hollenbaugh, J. A., et al. (2012). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. ChemBioChem, 13(7), 929-933. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. [Link]
-
Gong, P., & Peersen, O. B. (2016). Structural basis of viral RNA-dependent RNA polymerase catalysis and translocation. Proceedings of the National Academy of Sciences, 113(27), E3793-E3802. [Link]
-
El-Sayed, N. S., et al. (2022). Molecular dynamics simulations and MM-GBSA reveal novel guanosine derivatives against SARS-CoV-2 RNA dependent RNA polymerase. RSC Advances, 12(6), 3635-3647. [Link]
-
Johnson, K. A., & Dangerfield, T. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Methods in Enzymology, 656, 39-60. [Link]
-
Good, S. S., et al. (2021). Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(11), e00808-21. [Link]
-
Good, S. S., et al. (2021). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. ScienceOpen Preprints. [Link]
-
Eriksson, S., et al. (1999). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy, 43(6), 1335-1340. [Link]
-
ProFoldin. (n.d.). Viral (Flavivirus) RNA-dependent RNA Polymerase Assay Kit. Retrieved from [Link]
-
Lavine, J. A., et al. (2004). Structural Requirements for Efficient Phosphorylation of Nucleotide Analogs by Human Thymidylate Kinase. Mini-Reviews in Medicinal Chemistry, 4(4), 351-359. [Link]
-
Ostrowski, T., et al. (2018). Phosphonylated Acyclic Guanosine Analogues with the 1,2,3-Triazole Linker. Molecules, 23(11), 2872. [Link]
-
Das, K., & Smindak, R. J. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(11), 2358. [Link]
-
Surana, P., et al. (2014). 4HDH: Crystal Structure of viral RdRp in complex with ATP. RCSB PDB. [Link]
-
Li, C., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. International Journal of Molecular Sciences, 23(21), 13247. [Link]
-
Ju, J., et al. (2020). Nucleotide Analogues as Inhibitors of SARS-CoV Polymerase. bioRxiv. [Link]
-
Ghosh, S. K., & Laha, S. (2022). Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies. Viruses, 14(10), 2200. [Link]
-
Good, S. S., et al. (2022). AT-752, a double prodrug of a guanosine nucleotide analog, inhibits yellow fever virus in a hamster model. PLoS Neglected Tropical Diseases, 16(5), e0010423. [Link]
-
Eletskaya, E. A., et al. (2019). Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. Chemical Biology & Drug Design, 93(4), 609-617. [Link]
-
Tozzi, M. G., et al. (2018). Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors. International Journal of Molecular Sciences, 19(11), 3563. [Link]
-
Ali, J. A. M., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLoS Pathogens, 12(1), e1005317. [Link]
-
Eletskaya, E. A., et al. (2019). Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. ResearchGate. [Link]
-
Wünsche, C. A., et al. (2019). Enzymological characterization of ⁶⁴Cu-labeled neprilysin substrates and their application for in vivo imaging. Journal of Medicinal Chemistry, 62(17), 8041-8054. [Link]
-
Smee, D. F., et al. (1992). Antiviral and immunoenhancing properties of 7-thia-8-oxoguanosine and related guanosine analogues. The Canadian Journal of Infectious Diseases, 3(Suppl B), 41B-48B. [Link]
-
Smee, D. F., et al. (1993). Antiviral and Immunoenhancing Properties of 7-Thia-8-Oxoguanosine and Related Guanosine Analogues. ResearchGate. [Link]
-
Pome V., et al. (1996). Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines. Journal of Medicinal Chemistry, 39(15), 2948-2953. [Link]
-
Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]
-
AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?. [Link]
Sources
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. AT-752, a double prodrug of a guanosine nucleotide analog, inhibits yellow fever virus in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Profiling of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: Stability Mechanisms and Pharmacokinetic Assessment
Executive Summary
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine nucleoside analog designed primarily as a Toll-like Receptor 7 (TLR7) agonist . This compound class is critical in immuno-oncology and vaccine adjuvant development, where it serves to activate the innate immune system via endosomal recognition.
From a metabolic perspective, this molecule represents a "prodrug-like" scaffold. The 8-benzyloxy substitution enhances lipophilicity (
This technical guide details the metabolic stability profile, predicted biotransformation pathways, and the experimental protocols required to validate its pharmacokinetic (PK) half-life.
Chemical & Pharmacological Context
Structure-Activity Relationship (SAR)
The metabolic fate of this compound is dictated by two critical structural modifications on the guanosine core:
| Modification | Chemical Rationale | Metabolic Impact |
| 8-Benzyloxy (C8) | Adds steric bulk and lipophilicity. | Primary Liability: Susceptible to CYP450-mediated O-dealkylation. Protective Effect: Blocks Purine Nucleoside Phosphorylase (PNP) cleavage. |
| 3'-Deoxy-3'-Fluoro | Bioisostere for hydroxyl (-OH); high electronegativity. | Stability: Prevents 3'-exonuclease degradation; blocks glucuronidation at the 3'-position. |
| Guanine Base | Natural ligand recognition. | Susceptible to deamination by Guanine Deaminase (Guanase) if steric bulk at C8 permits. |
Mechanism of Action
Upon cellular entry, the compound localizes to the endosome. The 8-benzyloxy group may undergo metabolic conversion to 8-hydroxyguanosine (8-oxo-G) derivatives, which are often the thermodynamically stable, active species for TLR7 dimerization and signaling.
Metabolic Stability Profile
Predicted Biotransformation Pathways
Based on the chemotype of 8-substituted guanosine analogs (e.g., Loxoribine, Isatoribine), the metabolic clearance of this compound follows a predictable cascade.
1. Oxidative O-Dealkylation (Major Pathway)
The benzyl ether at the C8 position is a classic substrate for hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2 ).
-
Mechanism: Hydroxylation of the benzylic carbon
Hemiacetal intermediate Collapse to 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-oxo metabolite) + Benzaldehyde. -
Significance: The "parent" compound likely has a shorter half-life than the "active" 8-oxo metabolite.[1]
2. Resistance to Phosphorolysis
Native guanosine is rapidly degraded by Purine Nucleoside Phosphorylase (PNP) into guanine and ribose-1-phosphate.
-
Stability: The bulky 8-benzyloxy group sterically hinders the PNP active site, rendering the glycosidic bond highly stable against phosphorolytic cleavage.
3. Resistance to Deamination
Guanine Deaminase converts guanine to xanthine. The 8-substitution typically reduces affinity for this enzyme, prolonging the half-life of the nucleobase compared to native guanosine.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic fate of the compound.
Caption: Predicted metabolic cascade showing the conversion of the lipophilic parent to the polar 8-hydroxy metabolite via CYP-mediated O-dealkylation.[1]
Half-Life & Pharmacokinetics
While specific proprietary data may vary by formulation, the intrinsic clearance (
-
In Vitro Microsomal Stability:
-
Parent (
): Expected to be moderate (30–60 mins) in human liver microsomes due to CYP susceptibility at the benzyl group. -
Metabolite Formation: Rapid appearance of the 8-hydroxy species.
-
-
In Vivo Plasma Half-Life:
-
Parent: Short distribution phase (
min) followed by hepatic clearance. -
Active Metabolite (8-OH): Likely exhibits a longer terminal half-life (
hours) driven by renal elimination, as it is more polar and less protein-bound.
-
Comparative Stability Data (Analogous Compounds)
| Compound | Modification | Plasma | Primary Clearance |
| Guanosine | None | < 2 min | Deamination / PNP |
| Loxoribine | 7-allyl-8-oxo | ~30 min | Renal |
| 8-Benzyloxy-G Analog | 8-OBn | ~45 min (Parent) | Hepatic (CYP) |
Experimental Protocols for Validation
To empirically determine the metabolic stability and half-life, the following standardized protocols are recommended.
A. Microsomal Stability Assay (In Vitro)
This assay determines the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: this compound (1 µM final conc).
Protocol:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4). Pre-warm to 37°C for 5 min.
-
Initiation: Add Test Compound (1 µM) and NADPH regenerating system.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot
B. Hepatocyte Stability Assay (Phase I & II)
Use cryopreserved hepatocytes to assess both CYP metabolism and Phase II conjugation (glucuronidation).
Workflow Visualization:
Caption: Step-by-step workflow for Hepatocyte Stability Assessment.
References
-
Shibata, T., et al. (2016). "Guanosine and its modified derivatives are endogenous ligands for TLR7." International Immunology.
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides." Antiviral Research.
-
Kurimoto, A., et al. (2004). "Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability." Bioorganic & Medicinal Chemistry.
-
CymitQuimica. "8-Benzyloxy-3'-deoxy guanosine Product Entry." Chemical Catalog.
-
McGee, D.P., et al. (2001). "Novel 8-substituted guanosine acyclic nucleoside phosphonates as inhibitors of purine nucleoside phosphorylase." Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note & Protocol: Establishing Optimal Solvent Systems for 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Abstract & Introduction
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine nucleoside analog with potential applications in antiviral and anticancer research.[1][2] Its structure, which combines a polar guanosine core with a large, non-polar benzyloxy group at the C8 position and a fluorine atom at the 3' position, presents a significant challenge for solubilization.[1] This dual-nature chemical architecture often leads to poor solubility in both aqueous and simple organic solvents, a common hurdle in drug discovery that can impede reliable in vitro testing, formulation, and ultimately, bioavailability.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvent system for this compound. It moves beyond a simple list of solvents to provide a logical, workflow-based approach grounded in physicochemical principles. The protocols herein are designed as a self-validating system to identify suitable solvents for creating stock solutions for various downstream applications, from high-throughput screening to cell-based assays.
Physicochemical Profile & Predicted Solubility Behavior
A molecule's solubility is dictated by its structure. The key to dissolving this compound lies in understanding its constituent parts:
-
Guanosine Scaffold: The core structure is a purine nucleoside, rich in nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors. This imparts an inherent polarity and a tendency to dissolve in polar solvents.
-
8-Benzyloxy Group: This large, aromatic, and lipophilic substituent dramatically alters the molecule's character. The benzyl group introduces significant non-polar surface area, which disrupts the hydrogen-bonding network of water, predicting poor aqueous solubility.[4] This modification is known to improve the activity of some guanosine derivatives but complicates handling.[5]
-
3'-Deoxy-3'-Fluoro Modification: The replacement of the 3'-hydroxyl group with fluorine increases the molecule's metabolic stability and can modulate biological activity.[6][7] While fluorine is highly electronegative, this single substitution has a less pronounced effect on overall solubility compared to the large benzyloxy group.[8]
A Systematic Workflow for Solvent Selection
A hierarchical approach is recommended to efficiently identify an optimal solvent system while minimizing compound waste and ensuring compatibility with the intended biological assay. The workflow prioritizes solvents with lower toxicity and higher biocompatibility.
Caption: Workflow for Determining an Optimal Solvent System.
Experimental Protocols
Safety Precaution: Always handle organic solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for each solvent before use.
Protocol: Single Solvent Solubility Assessment
This protocol aims to identify a primary organic solvent capable of dissolving the compound at a high concentration (e.g., 10-50 mM) to create a stock solution.
Objective: To determine the solubility of this compound in common, potent, water-miscible organic solvents.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol, 200 proof
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance and micro-spatula
-
2.0 mL glass vials or microcentrifuge tubes
Procedure:
-
Weigh approximately 1-2 mg of the compound into a pre-weighed vial. Record the exact mass.
-
Calculate the volume of the first solvent (e.g., DMSO) required to achieve the target concentration (e.g., 20 mg/mL).
-
Add approximately 80% of the calculated solvent volume to the vial.
-
Vortex the vial vigorously for 2 minutes.
-
Visually inspect for undissolved solid. If solid remains, place the vial in a water bath sonicator for 10 minutes.
-
If the solid is fully dissolved, add the remaining 20% of the solvent and vortex to ensure homogeneity. The compound is soluble under these conditions.
-
If solid material persists after sonication, incrementally add the same solvent in 10% volume additions, vortexing and sonicating after each addition, until the solid dissolves. Record the final volume to calculate the kinetic solubility.
-
Repeat steps 1-7 for each of the other pure solvents (DMF, NMP, Ethanol).
Protocol: Co-Solvent System Optimization & Dilution Stability
Many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous buffer for a biological assay.[3] This protocol tests the stability of the dissolved compound upon dilution.
Objective: To identify a solvent or co-solvent system that maintains compound solubility upon dilution into a final aqueous assay medium.
Materials:
-
High-concentration stock solution (e.g., 20 mg/mL or 50 mM in 100% DMSO) from Protocol 4.1.
-
Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Ethanol.
-
Aqueous buffer: Phosphate-buffered saline (PBS) pH 7.4, or cell culture medium (e.g., DMEM).
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance or light scattering (nephelometry), if available.
Procedure:
-
Prepare Intermediate Stocks (if necessary): If 100% DMSO proves problematic, prepare new stock solutions in co-solvent systems. A good starting point is a 1:1 (v/v) mixture of DMSO and a co-solvent like ethanol or PEG-400.[3][9] Repeat Protocol 4.1 to confirm solubility in these mixtures.
-
Dilution Test Setup: In a 96-well plate, add 198 µL of your final aqueous assay buffer to several wells.
-
Perform Dilution: Add 2 µL of your high-concentration stock solution to the buffer-containing wells. This represents a typical 1:100 dilution, resulting in a final solvent concentration of 1%. For cell-based assays, it is critical to keep the final DMSO concentration below 0.5% or even 0.25% to avoid cellular toxicity or off-target effects.[10][11][12]
-
Mix and Incubate: Mix the plate gently by pipetting or using a plate shaker. Let the plate sit at room temperature for 1-2 hours.
-
Visual Inspection: Carefully inspect the wells against a dark background for any signs of cloudiness, haziness, or visible precipitate.
-
(Optional) Quantitative Measurement: If available, read the plate on a nephelometer or at a wavelength where the compound does not absorb (e.g., 650 nm) to quantify light scattering caused by precipitation.[13]
-
Evaluate Results:
-
Clear Solution: The solvent system is likely compatible with the assay conditions.
-
Precipitation: The compound is "crashing out." The stock solution is not suitable. Return to step 1 and try a different co-solvent, or a different ratio (e.g., 1:3 DMSO:PEG-400).
-
Data Interpretation & Best Practices
Summary of Potential Solvents
The table below summarizes the properties of solvents commonly used for dissolving poorly soluble drug candidates.
| Solvent | Dielectric Constant (ε) | Polarity Index | Boiling Point (°C) | Key Considerations & EHS Notes |
| Water | 80.1 | 10.2 | 100 | Unlikely to be effective as a primary solvent. |
| DMSO | 47.2 | 7.2 | 189 | Excellent solubilizing power for many compounds; hygroscopic. Can be toxic to cells at >0.5-1% v/v.[10][14] |
| DMF | 36.7 | 6.4 | 153 | Potent solvent, but more toxic than DMSO. Use with caution. |
| NMP | 32.2 | 6.7 | 202 | Strong solubilizer, often used in formulations. Potential reproductive toxicant. |
| Ethanol | 24.6 | 4.3 | 78 | Biocompatible co-solvent, less toxic than DMSO. May not be strong enough alone. Can cause cytotoxicity at concentrations above 1%.[10] |
| PEG-400 | 12.5 | - | ~240 (decomposes) | Common, low-toxicity vehicle for in vivo/in vitro use. Viscous.[15] |
| Propylene Glycol | 32.0 | - | 188 | Common co-solvent in pharmaceutical formulations.[3] |
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is measured by dissolving a compound, often from a DMSO stock, into an aqueous buffer. It reflects the concentration at which a compound starts to precipitate under high-throughput screening conditions and is the focus of the protocols above.[13][16]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent, determined by agitating an excess of the solid in the solvent for an extended period (e.g., 24-48 hours) until equilibrium is reached.[17][18] While more resource-intensive, this value is critical for later-stage drug development and formulation.[16]
For initial screening and most in vitro assays, achieving a stable solution via kinetic solubility methods is sufficient. If the compound is advanced, a formal thermodynamic solubility study is recommended.
Final Recommendations
-
Start with 100% DMSO: Given its broad solubilizing power, DMSO is the logical starting point for creating a high-concentration master stock. 8-substituted guanosine analogs often show improved solubility in DMSO.[19]
-
Prioritize Co-Solvent Systems for Assays: For aqueous dilutions, a co-solvent system is almost always necessary to prevent precipitation. A mixture of DMSO and PEG-400 is often an excellent, biocompatible choice for both in vitro and in vivo studies.
-
Control Final Solvent Concentration: Always run a vehicle control in your biological assays containing the same final concentration of the solvent system used to deliver the compound. This is essential to ensure that any observed effects are from the compound itself and not the solvent.[11]
-
Consider pH: The stability of 8-substituted guanosine derivatives can be pH-dependent.[20] Ensure your final assay buffer pH is stable and consider testing solubility in buffers of different pH if results are inconsistent.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and degradation. Some modified nucleosides can be unstable over long periods, even when frozen.[21][22]
By following this systematic approach, researchers can confidently identify a robust and reliable solvent system for this compound, enabling accurate and reproducible experimental results.
References
- Verma, S., & Rudraraju, V. (2023). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 9(1), 5.
- Bensa,oula, K., Schaeffer, C., & Criqui, A. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Schaeffer, C., & Criqui, A. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Horvath, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- Singh, S., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 489.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Tran, T. T., et al. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biol. Life Sci. Forum, 1(1), 1-10.
- PCBIS. (n.d.). Thermodynamic solubility.
- Sharma, D., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research & Technology, 4(11), 1-10.
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Robins, M. J., et al. (1993). Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds. Journal of Medicinal Chemistry, 36(9), 1236-1251.
- Pharma Excipients. (2022, April 26).
- Anderson, K. W., et al. (2021). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinitis Pigmentosa. Organic Process Research & Development, 25(7), 1664-1674.
- Kumar, P., et al. (2012).
- Pankiewicz, K. W. (2000). Fluorinated Nucleosides.
- Helm, M., & Motorin, Y. (2025).
- Gemo, A., & Radi, M. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA - Online Research @ Cardiff.
- ResearchGate. (n.d.).
- CD BioGlyco. (n.d.). This compound.
- Annex Publishers. (2023, August 25).
- Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299-3310.
- Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299-3310.
- Lonza. (2023, April 21).
- Cayman Chemical. (n.d.).
- BenchChem. (n.d.).
- Lannes, B., et al. (2017). (A) Structures and numbering of 8-substituted-2 0-deoxyguanosines and...
- Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155-1158.
- PubChem. (n.d.). 3'-Deoxy-3'-fluoroguanosine.
- Promega Connections. (2025, May 20). Modified Nucleotides in IVT: Small Changes, Big Impact.
- Kuki, A., & Zappey, H. (1998). Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-10.
- Nephilidae. (n.d.). This compound.
- Ovid. (2023, September 20).
- ResearchGate. (n.d.).
- Wang, N., et al. (2021).
- Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(4), e02253-17.
- ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.
- ACS Publications. (2005, March 30).
Sources
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine | Nephilidae [nephilidae.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Toolbox of Therapeutic Oligonucleotides
The field of oligonucleotide therapeutics is undergoing a rapid expansion, driven by the need for enhanced potency, stability, and target specificity. Chemical modifications to the nucleobase, sugar, and phosphate backbone are instrumental in achieving these desired properties. The incorporation of modified nucleosides, such as 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine, offers a unique combination of functionalities. The 3'-fluoro group can impart nuclease resistance and favorable conformational properties, while the 8-benzyloxy modification provides a bulky, hydrophobic substituent that can influence duplex stability and interactions with target proteins. This application note provides a comprehensive guide to the synthesis of the this compound phosphoramidite and its incorporation into synthetic oligonucleotides.
Section 1: Synthesis of this compound Phosphoramidite
The successful incorporation of this modified nucleoside begins with the robust synthesis of its phosphoramidite derivative. The following multi-step protocol is a proposed synthetic route based on established nucleoside chemistry.
Synthesis of 3'-Deoxy-3'-fluoroguanosine
A potential starting point for the synthesis is the preparation of 3'-deoxy-3'-fluoroguanosine. A key method for introducing a fluorine atom at the 3'-position of a ribose sugar involves the use of diethylaminosulfur trifluoride (DAST) on a suitably protected guanosine precursor with a xylo configuration at the 3'-position. This reaction proceeds via an SN2 mechanism, inverting the stereochemistry to the desired ribo configuration.[1]
Bromination at the 8-Position
Following the synthesis of 3'-deoxy-3'-fluoroguanosine, the next step is the introduction of a bromine atom at the 8-position of the guanine base. This is a common modification that serves as a handle for further functionalization.
Introduction of the 8-Benzyloxy Group
The 8-bromo-3'-deoxy-3'-fluoroguanosine can then be converted to the 8-benzyloxy derivative. A reliable method for this transformation involves the reaction with sodium benzyloxide. This nucleophilic substitution reaction replaces the bromine atom with the benzyloxy group.
Phosphitylation
The final step in preparing the phosphoramidite is the phosphitylation of the 5'-hydroxyl group of the protected this compound nucleoside. This reaction is critical and must be performed under strictly anhydrous conditions to prevent the formation of H-phosphonate byproducts, which can complicate purification and subsequent oligonucleotide synthesis.[2]
Protocol for Phosphitylation:
-
Drying: Thoroughly dry the protected this compound nucleoside by co-evaporation with anhydrous acetonitrile.
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the dried nucleoside in anhydrous dichloromethane.
-
Phosphitylating Reagent: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction and purify the resulting phosphoramidite by silica gel chromatography under anhydrous conditions.
Section 2: Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite cycle.[3] However, due to the steric bulk of the 8-benzyloxy group, optimization of the coupling step is recommended.
The Phosphoramidite Synthesis Cycle
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Diagram of the Phosphoramidite Cycle
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Optimization of the Coupling Step
The bulky 8-benzyloxy group may sterically hinder the coupling reaction.[4] To ensure high coupling efficiency, the following modifications to the standard protocol should be considered:
-
Extended Coupling Time: Increase the coupling time for the this compound phosphoramidite to allow for complete reaction. A starting point of 5-10 minutes is recommended, with further optimization based on trityl cation monitoring.
-
Activator Choice: While standard activators like tetrazole can be used, more potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) may improve coupling efficiency.[5]
| Parameter | Standard Conditions | Recommended for 8-Benzyloxy-3'-fluoro-dG | Rationale |
| Phosphoramidite Conc. | 0.1 M | 0.1 - 0.15 M | Ensure sufficient reagent for sterically hindered coupling. |
| Activator | Tetrazole | ETT or DCI | More acidic activators can enhance the rate of coupling.[5] |
| Coupling Time | 1-2 minutes | 5-15 minutes | Allows more time for the bulky phosphoramidite to react.[4] |
Table 1: Recommended Coupling Parameters
Section 3: Deprotection and Purification
A critical aspect of synthesizing oligonucleotides with the 8-benzyloxy modification is the deprotection strategy. The benzyl ether is generally stable to the standard ammonolysis conditions used to remove the protecting groups from the nucleobases and the phosphate backbone. Therefore, a two-step deprotection protocol is proposed.
Step 1: Standard Deprotection
The initial deprotection is carried out using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) to cleave the oligonucleotide from the solid support and remove the protecting groups from the exocyclic amines of the standard nucleobases and the cyanoethyl groups from the phosphate backbone.
Step 2: Removal of the 8-Benzyloxy Group
The 8-benzyloxy group can be removed by catalytic transfer hydrogenation, a mild and efficient method for debenzylating protected hydroxyl groups.[6][7]
Protocol for Catalytic Transfer Hydrogenation:
-
Dissolve Oligonucleotide: Dissolve the crude, partially deprotected oligonucleotide in a suitable solvent system, such as a mixture of water and ethanol.
-
Catalyst: Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogen Donor: Introduce a hydrogen donor, such as ammonium formate or formic acid.
-
Reaction: Stir the reaction mixture at room temperature until the debenzylation is complete, as monitored by HPLC or mass spectrometry.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.
-
Desalting: Desalt the oligonucleotide using a size-exclusion column or ethanol precipitation.
Diagram of the Deprotection Workflow
Caption: Proposed two-step deprotection and purification workflow.
Purification
The final oligonucleotide product should be purified by high-performance liquid chromatography (HPLC). Reversed-phase HPLC is often suitable for modified oligonucleotides due to the hydrophobicity of the modifications.[8] Anion-exchange HPLC can also be employed for high-resolution purification based on the charge of the oligonucleotide.[9]
Section 4: Characterization
The identity and purity of the final oligonucleotide should be confirmed by a combination of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the oligonucleotide. The incorporation of this compound will result in a specific mass increase compared to a standard guanosine residue.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the presence and integrity of the modified nucleoside within the oligonucleotide sequence.
| Analytical Technique | Expected Outcome |
| Mass Spectrometry | Observed mass should match the calculated mass of the oligonucleotide containing the this compound modification. |
| Analytical HPLC | A single major peak corresponding to the full-length product. |
| NMR Spectroscopy | Characteristic signals for the benzyl and fluoro groups. |
Table 2: Analytical Characterization
Conclusion
The incorporation of this compound into oligonucleotides presents a valuable strategy for the development of novel therapeutic agents. The synthetic and procedural considerations outlined in this application note provide a framework for the successful implementation of this modification. Careful optimization of the phosphoramidite synthesis, coupling conditions, and the two-step deprotection protocol are essential for achieving high-quality modified oligonucleotides.
References
- Synthesis of the 8-(substituted)-2′-deoxyguanosine phosphoramidites 16...
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (URL not available)
-
Purification of antisense oligonucleotides - PubMed. ([Link])
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. ([Link])
-
Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing). ([Link])
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL not available)
-
On-demand synthesis of phosphoramidites - PMC. ([Link])
- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties | Request PDF - ResearchG
-
Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2' - PubMed - NIH. ([Link])
-
Benzyl Ethers - Organic Chemistry Portal. ([Link])
-
Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. ([Link])
-
Benzyl Protection - Common Organic Chemistry. ([Link])
- A concise synthesis of 3′-α-fluoro-2′,3′-dideoxyguanosine (FddG)
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. ([Link])
-
Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC. ([Link])
- Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - ResearchG
- ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach - ResearchG
-
Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC. ([Link])
- Analysis of Oligonucleotides by Liquid Chromatography and Mass Spectrometry. (URL not available)
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. ([Link])
-
Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into oligoribonucleotides - Okayama University. ([Link])
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. ([Link])
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication. ([Link])
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC. ([Link])
-
SYNTHESIS of 2′-DEOXY-2′-FLUOROGUANYL-(3′,5′)-GUANOSINE. ([Link])
- EP0061746A1 - Phosphoramidite compounds and their use in producing oligonucleotides - Google P
- US12099042B2 - Use of liquid chromatography and mass spectrometry to characterize oligonucleotides - Google P
-
Solid Phase Oligonucleotide Synthesis - Biotage. ([Link])
- Solid-Phase Synthesis of Branched Oligonucleotides - ResearchG
-
Solid-Phase Oligonucleotide Synthesis - BOC Sciences - YouTube. ([Link])
- A novel route for the synthesis of deoxy fluoro sugars and nucleosides - ResearchG
-
Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses | Antimicrobial Agents and Chemotherapy - ASM Journals. ([Link])
-
Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: - ePrints Soton. ([Link])
-
Characterizing Oligonucleotides - Waters Corporation. ([Link])
-
Synthesis of New Derivatives of 8-oxoG-Clamp for Better Understanding the Recognition Mode and Improvement of Selective Affinity - 九州大学. ([Link])
-
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. ([Link])
-
8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells | Journal of Medicinal Chemistry - ACS Publications. ([Link])
Sources
- 1. Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: In Vitro Cytotoxicity Profiling of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
[1]
Abstract
This guide outlines the standardized protocol for evaluating the in vitro cytotoxicity of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine , a synthetic purine nucleoside analog with potential antiviral and antineoplastic activity.[1] Unlike direct toxins, nucleoside analogs often exhibit delayed cytotoxicity dependent on intracellular phosphorylation and genomic incorporation.[1] Consequently, this protocol prioritizes extended incubation periods (72–96 hours) and ATP-based luminescent readouts to distinguish between cytostatic and cytotoxic effects accurately.[1]
Introduction & Mechanism of Action
This compound combines two critical structural modifications:
-
3'-Fluoro substitution: Mimics the hydroxyl group of ribose while preventing the formation of the 3'–5' phosphodiester bond necessary for chain elongation, acting as a chain terminator.[1]
-
8-Benzyloxy group: Increases lipophilicity, potentially enhancing membrane permeability and altering the compound's interaction with polymerases or metabolic enzymes.[1]
Biological Rationale
To exert cytotoxicity, this uncharged prodrug must enter the cell and undergo tri-phosphorylation by host kinases (e.g., deoxyguanosine kinase).[1] The resulting triphosphate competes with endogenous dGTP for incorporation into DNA/RNA, leading to chain termination, replication fork collapse, and subsequent apoptosis.[1]
Critical Consideration: Because this mechanism relies on active cell division and metabolic activation, cytotoxicity assays must be performed on actively proliferating cells over multiple division cycles.[1]
Figure 1: Mechanism of Action pathway for nucleoside analogs.[1] The compound requires intracellular activation to exert toxicity.[1]
Materials & Preparation
Compound Handling[1]
-
Storage: Powder at -20°C (desiccated). Stock solutions at -20°C or -80°C.[1]
-
Solubility: Hydrophobic due to the benzyl group.[1] Soluble in Dimethyl Sulfoxide (DMSO).[1]
Reagent Preparation Table
| Component | Preparation Details | Storage | Stability |
| Stock Solution | Dissolve powder in 100% DMSO to 20 mM . Vortex/sonicate if necessary.[1] | -20°C | 3 months |
| Working Solution | Dilute Stock in culture medium to 2x final concentration immediately before use.[1] | Fresh | < 4 hours |
| Vehicle Control | DMSO diluted in medium to match the highest drug concentration (e.g., 0.5%).[1] | Fresh | N/A |
| Positive Control | Staurosporine (1 µM) or Puromycin (10 µg/mL) to induce rapid cell death.[1] | -20°C | 6 months |
Experimental Protocol: 96-Well Cytotoxicity Assay
Assay Selection: We recommend the CellTiter-Glo® (ATP Luminescence) assay over MTT/MTS.[1]
-
Reasoning: Nucleoside analogs can cause mitochondrial stress without immediately killing the cell.[1] MTT relies on mitochondrial dehydrogenase activity, which may be artificially upregulated or downregulated by the drug, leading to false data.[1] ATP levels provide a direct correlate to metabolically active cell number.[1]
Cell Seeding (Day 0)
-
Select Cell Line:
-
Harvest Cells: Trypsinize adherent cells or collect suspension cells.[1]
-
Count: Determine viability using Trypan Blue (>95% viability required).
-
Plate: Seed 3,000 – 5,000 cells/well in 100 µL of complete media into a white-walled, clear-bottom 96-well plate.
-
Note: Use outer wells as media-only blanks to prevent edge effects.[1]
-
-
Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.
Compound Treatment (Day 1)
-
Prepare Serial Dilutions:
-
Add Compound:
-
Remove old media (carefully, for adherent cells) or add 2x concentrated drug (for suspension cells).[1]
-
Add 100 µL of drug-containing media to triplicate wells.
-
-
Controls:
Incubation & Readout (Day 4 / 72h Post-Treatment)
Nucleoside analogs require at least 2–3 cell division cycles to manifest toxicity.[1]
-
Incubate: 72 hours at 37°C.
-
Equilibrate: Bring plate and CellTiter-Glo reagent to room temperature (30 mins).
-
Lysis: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Shake: Orbital shaker for 2 minutes (induce cell lysis).
-
Stabilize: Incubate 10 minutes at RT (stabilize luminescent signal).
-
Read: Measure Luminescence (RLU) on a plate reader (integration time: 0.5–1 sec).
Figure 2: Step-by-step experimental workflow for the 72-hour cytotoxicity assay.
Data Analysis
Calculation
Calculate the Percent Viability for each well:
Curve Fitting
Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis).[1] Fit the data using a non-linear regression model (4-parameter logistic / Sigmoidal dose-response) to determine the CC₅₀ (concentration cytotoxic to 50% of the population).[1]
Interpretation
| CC₅₀ Value | Classification | Notes |
| < 1 µM | Highly Cytotoxic | Potential for oncology applications; likely too toxic for antiviral use unless highly selective.[1] |
| 1 – 10 µM | Moderately Cytotoxic | Narrow therapeutic window; check Selectivity Index (SI).[1] |
| > 50 µM | Low Cytotoxicity | Ideal for antiviral candidates (if EC₅₀ is low).[1] |
Troubleshooting & Optimization
-
Precipitation: The benzyl group makes this compound hydrophobic.[1] If crystals form in the media at >50 µM, the CC₅₀ is invalid.[1] Verify solubility by microscopy before incubation.[1]
-
Edge Effect: If outer wells show high variance, exclude them from analysis and use only inner 60 wells.
-
Delayed Toxicity: If cells look healthy at 72h but the compound is expected to work, extend the assay to 96h or 120h (replenish media/drug at 48h).[1]
References
-
Eyer, L., et al. (2021).[1][3] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 65(2).[1][4] Link
-
Seley-Radtke, K. L., & Yates, M. K. (2018).[1] "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research, 154, 66-86.[1] Link
-
Context: Provides structural insight into how 3'-modifications (like fluorine) affect polymerase recognition and chain termination.[1]
-
-
Promega Corporation. (2023).[1] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link
- Context: The authoritative protocol for the ATP-based detection method recommended in this guide.
-
LGC Standards. "8-Benzyloxy-2'-deoxyguanosine Product Sheet." Link
-
Context: Source for chemical properties and handling of benzyloxy-substituted guanosine analogs.[1]
-
Sources
- 1. 3'-Deoxy-3'-fluoroguanosine | C10H12FN5O4 | CID 135532713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 4. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Engineering of 8-Benzyloxy Substitution on Fluoroguanosine
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 8-benzyloxy-2'-deoxy-2'-fluoroguanosine (and related 2'-fluoro analogs). This modification is critical in the development of TLR7/8 agonists , biomarkers for oxidative stress , and modified RNA/DNA aptamers .
Executive Summary & Scientific Rationale
The installation of an alkoxy group at the C8 position of purine nucleosides is a pivotal transformation in nucleoside chemistry. While 8-oxoguanosine is a common biomarker for DNA damage, 8-benzyloxyguanosine derivatives serve as potent Toll-like Receptor (TLR) agonists and versatile synthetic intermediates that can be hydrogenated to 8-oxo derivatives under mild conditions.
The presence of the 2'-fluorine atom on the sugar moiety (in 2'-deoxy-2'-fluoroguanosine, 2'-F-dG ) introduces unique electronic and conformational constraints (C3'-endo pucker) compared to native ribose. This guide focuses on the Nucleophilic Aromatic Substitution (
Key Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The C8 position of guanosine is naturally electron-deficient, but the electron-donating exocyclic amine (-NH2) and lactam features reduce its electrophilicity.
-
Bromination (Step 1): Enhances electrophilicity at C8.
-
Deprotonation (Step 2): The N1-proton (pKa ~9.2) is removed first.
-
Substitution (Step 3): Benzyloxide anion attacks C8. The 2'-fluoro substituent is stable to the basic conditions required for this displacement, unlike RNA (2'-OH), which is prone to alkaline degradation.
Strategic Reaction Pathway
The following diagram illustrates the optimized synthetic workflow, highlighting critical decision points for yield maximization.
Figure 1: Synthetic workflow for the conversion of 2'-fluoroguanosine to its 8-benzyloxy derivative via an 8-bromo intermediate.
Protocol 1: Synthesis of 8-Bromo-2'-Fluoroguanosine
Before benzyloxy substitution, the C8-H must be converted to a good leaving group (Bromine).
Reagents:
-
Substrate: 2'-deoxy-2'-fluoroguanosine (2'-F-dG).
-
Brominating Agent: Saturated Bromine water (
) or N-Bromosuccinimide (NBS). -
Solvent: Water (for
) or DMF/Acetonitrile (for NBS).
Procedure (Aqueous Route - Preferred for Scalability):
-
Dissolution: Suspend 2'-F-dG (1.0 eq) in water (approx. 20 mL/g).
-
Addition: Add saturated bromine water dropwise at room temperature with vigorous stirring.
-
Visual Cue: The solution will turn yellow/orange. Continue addition until a faint yellow color persists, indicating excess bromine.
-
-
Monitoring: Monitor by TLC (System: 20% MeOH in DCM) or HPLC. The 8-bromo product is more hydrophobic (higher
/retention time). -
Quenching: Once conversion is >95%, quench excess bromine by adding solid sodium bisulfite (
) until the solution becomes colorless. -
Isolation: The product, 8-bromo-2'-deoxy-2'-fluoroguanosine , often precipitates upon cooling. Filter, wash with cold water and acetone. If no precipitate forms, concentrate in vacuo and recrystallize from water/ethanol.
Protocol 2: 8-Benzyloxy Substitution ( )
This is the critical step requiring strictly anhydrous conditions to prevent hydrolysis back to 8-oxo-G.
Experimental Design Matrix
| Parameter | Condition A (High Concentration) | Condition B (Solvent Assisted) | Rationale |
| Solvent | Neat Benzyl Alcohol | DMF (Dry) + Benzyl Alcohol (5-10 eq) | Neat is faster; DMF is easier to work up. |
| Base | Sodium Hydride (NaH), 60% dispersion | Sodium Hydride (NaH) | NaH generates the active benzyloxide nucleophile. |
| Stoichiometry | Base: 3.5 - 4.0 eq | Base: 2.5 - 3.0 eq | Excess base is needed to deprotonate N1, 3'-OH, and 5'-OH. |
| Temperature | 60°C - 80°C | 80°C - 100°C | Higher temp needed in DMF due to dilution effects. |
| Time | 2 - 6 Hours | 6 - 12 Hours | Monitor disappearance of 8-Br starting material. |
Detailed Step-by-Step Protocol (Condition B: DMF Route)
Safety Note: NaH releases hydrogen gas. Perform in a fume hood. Benzyl alcohol is difficult to remove (high boiling point).
-
Preparation: Dry the 8-bromo-2'-F-dG starting material under high vacuum (
trap) overnight. Ensure DMF is anhydrous (water < 50 ppm). -
Activation:
-
In a flame-dried round-bottom flask under Argon, suspend NaH (3.0 eq, 60% in oil) in anhydrous DMF (5 mL per mmol substrate).
-
Optional: Wash NaH with dry hexane to remove oil if high purity is required, though usually unnecessary for this scale.
-
Add Benzyl Alcohol (5.0 eq) dropwise. Stir for 15-30 min at RT until
evolution ceases. The solution will become a clear sodium benzyloxide solution.
-
-
Reaction:
-
Add the dried 8-bromo-2'-F-dG (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C .
-
Mechanistic Note: The solution often turns darker as the reaction proceeds.
-
-
Monitoring: Check HPLC every 2 hours.
-
Target Peak: 8-Benzyloxy-2'-F-dG (Significant retention time shift).
-
Side Product: 8-Hydroxy-2'-F-dG (Formed if water enters the system).
-
-
Workup (Critical for Benzyl Alcohol Removal):
-
Cool to RT. Neutralize with Glacial Acetic Acid (to pH ~7).
-
Concentrate DMF in vacuo.
-
Extraction: Partition the residue between Ethyl Acetate and Water. The product is moderately lipophilic.
-
Alternative: If using neat benzyl alcohol, pour reaction into excess Diethyl Ether/Hexane to precipitate the crude nucleoside, leaving benzyl alcohol in the organic supernatant.
-
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient 2%
10% Methanol in Dichloromethane (DCM).
-
Troubleshooting & Optimization Logic
The following decision tree helps resolve common synthetic failures.
Figure 2: Troubleshooting logic for incomplete conversion or hydrolysis side-reactions.
Key Technical Nuances
-
2'-Fluorine Stability: Unlike RNA, the 2'-F-dG glycosidic bond is robust. However, extreme basic conditions (>120°C) can lead to elimination. Keep temperatures moderate (60-80°C).
-
N7-Alkylation: A common side reaction is alkylation at N7. This is minimized by using the sodium salt (NaH) which directs reaction to the C8 position via the anionic intermediate, rather than using neutral conditions which favor N7 alkylation.
-
Purification: 8-Benzyloxy derivatives are UV-active and often fluorescent. Use this to your advantage during fraction collection.
References
-
Guanosine Modification Strategies
-
Title: Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA.[1]
- Source: Chemical Research in Toxicology (NIH/PubMed).
- Context: Describes the foundational route of converting 8-bromo nucleosides to 8-benzyloxy intermediates followed by hydrogen
-
URL:[Link]
-
-
Thermodynamic Stability of 8-Alkoxy Derivatives
-
TLR7 Agonist Chemistry
-
Reaction Conditions for 8-Substitution
Sources
- 1. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile syntheses of functionalized toll-like receptor 7 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimal Solubilization and Storage of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Abstract & Compound Profile
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a specialized guanosine analog characterized by a hydrophobic benzyl ether modification at the C8 position and a fluorine substitution at the 3' sugar position. These structural modifications significantly alter its physicochemical properties compared to native guanosine.
While the 3'-fluorine atom introduces a dipole, the bulky 8-benzyloxy group dominates the solubility profile, rendering the molecule highly lipophilic and poorly soluble in aqueous media. Furthermore, the C8-substitution sterically hinders the anti conformation, forcing the nucleoside preferentially into the syn conformation [1].[1] Proper solubilization is critical; failure to fully dissolve this compound results in micro-precipitates that cause high variability in enzymatic assays and cell-based IC50 determinations.
Physicochemical Specifications
| Property | Value | Notes |
| Molecular Formula | C₁₇H₁₈FN₅O₅ | |
| Molecular Weight | 391.35 g/mol | Use this for Molarity calculations. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not attempt aqueous stock. |
| Solubility (DMSO) | ≥ 30 mg/mL | Recommended solvent.[2] |
| Solubility (Ethanol) | ~1-5 mg/mL | Limited solubility; not recommended for high-conc stocks. |
| pKa | ~9.2 (N1-H) | Susceptible to deprotonation at high pH. |
Protocol: Preparation of Stock Solution (10 mM)
Core Directive: The "Zero-Water" Rule
Expert Insight: The most common failure mode with lipophilic nucleosides is the introduction of trace moisture during stock preparation, which leads to gradual precipitation over freeze-thaw cycles. Anhydrous DMSO is non-negotiable.
Materials Required[1][3][4][5][6][7][8][9][10][11][12]
-
Compound: this compound (Solid).[3]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), Sterile Filtered.
-
Vessel: Amber glass vial with PTFE-lined screw cap (Plastic tubes leach extractables in DMSO).
-
Filtration (Optional): 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) or PES, as DMSO dissolves these membranes.
Step-by-Step Methodology
1. Calculation & Weighing Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] × 100
-
Example: For 5 mg of compound:
2. Solvation (The "Vortex-Sonicate" Cycle)
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes.
-
Caution: Do not allow the water bath to exceed 40°C, as heat can degrade the fluorinated sugar moiety.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, repeat sonication.
3. The "Centrifugation Test" (Self-Validation Step) Before declaring the stock "ready," validate solubility:
-
Transfer 50 µL of stock to a microcentrifuge tube.
-
Spin at 10,000 × g for 5 minutes.
-
Check for a pellet.
-
No Pellet: Stock is valid.
-
Pellet Visible: Solvation incomplete. Add 10% more DMSO or sonicate further.
-
4. Aliquoting & Storage
-
Dispense into small aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.
-
Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Light Protection: Store in amber vials or wrap in foil (benzyl groups can be photo-reactive).
Workflow Visualization
Diagram 1: Stock Preparation & Validation Workflow
Caption: Logical workflow for preparing and validating the stock solution. The centrifugation step is a critical quality gate.
Usage in Biological Assays (Dilution Strategy)
The Challenge: this compound is prone to "crashing out" (precipitating) when added directly to aqueous cell culture media, especially at high concentrations (>100 µM).
Serial Dilution Protocol (Intermediate Step)
Never pipette 100% DMSO stock directly into a cell culture well containing cells; the local high concentration of DMSO/Compound will cause immediate precipitation and cell toxicity.
-
Prepare Intermediate Dilution: Dilute the 10 mM stock 1:10 or 1:100 into culture medium (serum-free) or PBS to create a 10x or 100x working solution.
-
Note: If precipitate forms here, use pure ethanol as the intermediate solvent, or keep the intermediate in 10% DMSO/Media.
-
-
Final Addition: Add the intermediate solution to the cells.
-
Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Diagram 2: Safe Dilution Pathway
Caption: Two-step dilution strategy minimizes precipitation risks associated with hydrophobic guanosine analogs.
References
-
Baranowski, D. S., Kotkowiak, W., Kierzek, R., & Pasternak, A. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLOS ONE, 10(9), e0137674.[1] [Link]
-
PubChem. (2025).[4] 3'-Deoxy-3'-fluoroguanosine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine | PLOS One [journals.plos.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. 3'-Deoxy-3'-fluoroguanosine | C10H12FN5O4 | CID 135532713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solid-phase synthesis applications of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Application Note: Solid-Phase Synthesis Applications of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Part 1: Executive Summary & Molecular Profile[1]
This compound (8-BnO-3'-F-G) is a specialized purine nucleoside analog designed for high-precision therapeutic oligonucleotide development. It combines two critical structural modifications:
-
3'-Deoxy-3'-Fluoro (3'-F): A sugar modification that locks the ribose in the C3'-endo conformation (RNA-like), significantly increasing binding affinity to target RNA. Crucially, the substitution of the 3'-hydroxyl with fluorine renders the internucleotide linkage (or the 3'-terminus) highly resistant to 3'-exonucleases, a primary mode of degradation in serum.
-
8-Benzyloxy (8-BnO): A modification at the C8 position of the guanine base. This group projects into the major groove of the double helix.[1] It serves two primary applications:
-
"Caged" 8-Oxoguanosine: The benzyl group can be removed (e.g., via oxidative or specific reductive conditions) to generate 8-oxo-7,8-dihydroguanosine (8-oxoG), allowing for the controlled study of oxidative DNA/RNA damage in situ.
-
Steric Probe/Base Switch: The bulky benzyl group modulates hydration patterns and protein interactions in the major groove, useful for disrupting off-target binding in siRNA guide strands.
-
Critical Synthesis Constraint: Because the 3'-hydroxyl group is replaced by fluorine, 8-BnO-3'-F-G cannot be used as an internal monomer in standard 3'→5' solid-phase synthesis (which requires a 3'-phosphoramidite).
-
Primary Application: It is exclusively used as the 3'-Terminal Nucleoside (loaded onto the solid support) or as a 5'-Phosphoramidite for reverse (5'→3') synthesis.
Part 2: Pre-Synthesis Protocol – Solid Support Loading
Since 8-BnO-3'-F-G acts as a chain terminator in standard synthesis, the most robust application involves loading it onto the Solid Support (CPG or Polystyrene) via the 2'-hydroxyl group.
Workflow Diagram: Support Loading & Synthesis Strategy
Caption: Workflow for converting the free nucleoside into a synthesis-ready solid support, enabling its placement at the 3'-terminus.
Detailed Protocol: Preparation of 8-BnO-3'-F-G CPG Support
Reagents Required:
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Isobutyryl chloride (for N2 protection)[1]
-
Succinic anhydride
-
Amino-LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass)
-
EDC·HCl / DMAP (Coupling agents)[1]
Step 1: Base & 5'-OH Protection
-
N2-Protection: Treat nucleoside with trimethylsilyl chloride (TMSCl) in pyridine (transient protection of OH groups), followed by isobutyryl chloride. Hydrolyze TMS ethers with aqueous ammonia.
-
Result: N2-isobutyryl-8-benzyloxy-3'-deoxy-3'-fluoroguanosine.
-
-
5'-DMT Protection: React the N2-protected intermediate with DMT-Cl (1.2 eq) in anhydrous pyridine at 0°C.
Step 2: Succinylation (Linker Attachment)
-
Dissolve 5'-DMT-N2-iBu-8-BnO-3'-F-G (1.0 mmol) in anhydrous DCM.
-
Add Succinic Anhydride (2.0 eq) and DMAP (2.5 eq).
-
Stir at RT for 12 hours. The reaction occurs at the only remaining hydroxyl: the 2'-OH .
-
Wash with dilute citric acid (cold) to remove DMAP.[1] Dry organic layer.[1]
-
Note: The 3'-F stabilizes the glycosidic bond, reducing the risk of depurination during acidic workups, but keep conditions mild to preserve the 8-benzyloxy ether.
-
Step 3: Loading to Solid Support
-
Suspend Amino-LCAA-CPG in anhydrous Acetonitrile/Pyridine (9:1).
-
Add the Succinate hemiester from Step 2 (20-30 µmol per gram of CPG).[1]
-
Add EDC[1]·HCl (10 eq) and shake for 24 hours.
-
Capping: Add Acetic Anhydride/Pyridine solution to cap unreacted amino groups on the CPG.
-
Loading Check: Perform a trityl assay. Target loading: 25–40 µmol/g.[1]
Part 3: Automated Solid-Phase Synthesis Protocol
This protocol describes the extension of an oligonucleotide chain from the 8-BnO-3'-F-G modified CPG .
Synthesis Scale: 1.0 µmol Synthesizer: ABI 394 / MerMade 12 or equivalent.[1]
| Step | Reagent | Time/Volume | Technical Insight |
| 1. Detritylation | 3% TCA in DCM | 60–80 sec | Critical: The 8-benzyloxy group renders the glycosidic bond slightly more labile than unmodified G, but the 3'-F exerts a stabilizing electron-withdrawing effect. Standard TCA is generally safe, but monitor for depurination (orange color in waste).[1] |
| 2. Activation | 0.25 M ETT (5-Ethylthio-1H-tetrazole) | Standard | ETT is preferred over Tetrazole for RNA/modified RNA to ensure higher coupling efficiency. |
| 3. Coupling | Incoming Phosphoramidite (DNA/RNA) | 5–10 min | Standard coupling times are sufficient.[1] The growing chain extends from the 5'-OH of the 8-BnO-3'-F-G. |
| 4. Capping | Cap A (Ac2O/THF) + Cap B (N-Me-Imid) | Standard | Essential to block unreacted 5'-OH groups. |
| 5. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | 60 sec | Caution: Benzyl ethers are susceptible to oxidation under vigorous conditions. Standard iodine oxidation is mild enough, but avoid extended exposure. Alternative: Use CSO (Camphorsulfonyl oxaziridine) if iodine sensitivity is observed.[1] |
Part 4: Deprotection & Downstream Processing[1]
The stability of the 8-benzyloxy group is the limiting factor during deprotection.
Recommended Method: UltraMild Deprotection To ensure the 8-benzyloxy group remains intact (preventing premature conversion to 8-oxo or hydrolysis), avoid high-temperature heating with strong bases.
-
Reagent: Ammonium Hydroxide / Methylamine (AMA) (1:1 mixture).
-
Condition: Room Temperature for 2 hours (if using compatible Fast-Deprotecting phosphoramidites like Ac-C and iPr-Pac-G).
-
If using standard protecting groups (Bz-A, iBu-G): Treat with concentrated NH4OH at 55°C for 8-12 hours. Risk: The benzyl ether is generally stable to ammonia, but high heat increases the risk of hydrolysis.[1]
-
-
TBDMS Removal (if RNA monomers used): Treat with TEA·3HF (Triethylamine trihydrofluoride) at 65°C for 1.5 hours.[1]
-
Note: The 3'-F and 8-BnO groups are stable to TEA·3HF.[1]
-
QC & Validation Parameters:
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS (Negative Mode) | Mass calc. ± 0.5 Da.[1] Look for characteristic F loss (-19) or Benzyl fragment if fragmentation occurs.[1] |
| Purity | RP-HPLC (C18) | > 90% full-length product. 8-BnO-3'-F-G is hydrophobic; expect longer retention time than WT oligo. |
| Integrity | 3'-Exonuclease Digest | The oligo should be >95% resistant to Snake Venom Phosphodiesterase (SVPD) degradation from the 3'-end due to the 3'-F cap. |
Part 5: References
-
ChemicalBook. (2025).[1][4] this compound Product Description. Retrieved from [1]
-
BOC Sciences. (2024).[1] Protected Nucleosides for Oligonucleotide Synthesis. Retrieved from [1]
-
Oxford Academic. (1999).[1] Formation of s-triazines during aerial oxidation of 8-oxo-7,8-dihydro-2'-deoxyguanosine. (Context on 8-BnO as 8-oxo precursor). Retrieved from [1]
-
MedChemExpress. (2024).[1] Purine Nucleoside Analogs in Drug Development. Retrieved from
-
Glen Research. (2023).[1] Standard Protocols for DNA/RNA Synthesis and Deprotection. Retrieved from
Sources
- 1. WO2025063239A1 - SIRNA CAPABLE OF SUPPRESSING EXPRESSION OF α-SYNUCLEIN - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. 2389988-77-4|2’,3’-Di-O-acetyl-8-benzyloxy-3’-deoxy-3’-fluoroguanosine|BLD Pharm [bldpharm.com]
- 4. This compound | 2389988-61-6 [chemicalbook.com]
- 5. 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine | Celgene Patient Support [celgenepatientsupport.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Welcome to the technical support center for the synthesis of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and peer-reviewed literature, aiming to provide both theoretical understanding and practical solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The synthesis of this complex nucleoside analog presents several key challenges:
-
Selective Fluorination: Introducing a fluorine atom at the 3'-position of the ribose sugar with the correct stereochemistry is a significant hurdle. The choice of fluorinating agent and reaction conditions is critical to control selectivity and minimize side reactions.[1][2]
-
Protecting Group Strategy: Guanosine has multiple reactive sites (hydroxyl groups on the sugar and functional groups on the purine base). A robust protecting group strategy is essential to ensure that reactions occur at the desired positions.[3][4][5][6] This includes protecting the 2'- and 5'-hydroxyl groups of the ribose and the exocyclic amine and lactam functions of the guanine base.
-
Glycosidic Bond Stability: The N-glycosidic bond connecting the guanine base to the ribose sugar can be susceptible to cleavage under harsh reaction conditions, particularly acidic or strongly basic environments.[7]
-
Purification: The final product and intermediates can be challenging to purify due to their polarity and potential for forming complex mixtures. Chromatographic purification often requires careful optimization.[7]
Q2: Why is the 8-benzyloxy group used as a protecting group for the guanine base?
A2: The 8-benzyloxy group serves a dual purpose. Primarily, it protects the 8-position of the guanine ring from unwanted side reactions. Additionally, it can influence the electronic properties and conformation of the nucleoside, which can be advantageous in certain biological applications.[] The benzyloxy group is relatively stable but can be removed under specific deprotection conditions, such as catalytic hydrogenation.
Q3: What are the most common fluorinating reagents for the 3'-position?
A3: Diethylaminosulfur trifluoride (DAST) and its analogs are commonly used for the nucleophilic fluorination of hydroxyl groups.[9][10] These reagents react with a hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion. Another approach involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).[11][12][13] The choice of reagent depends on the specific substrate and the desired stereochemical outcome.
Q4: How can I monitor the progress of the fluorination reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. A successful reaction will show the consumption of the starting material and the appearance of a new spot corresponding to the fluorinated product. High-performance liquid chromatography (HPLC) can provide more quantitative information. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, particularly ¹⁹F NMR to confirm the presence and environment of the fluorine atom and ¹H NMR to determine the stereochemistry.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Fluorination Step
Low yields in the fluorination step are a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| Inefficient Fluorinating Agent | - If using DAST, ensure it is fresh and handled under anhydrous conditions. Consider using a more reactive analog like Deoxo-Fluor®. - If using an electrophilic fluorinating agent like NFSI, optimize the catalyst and reaction conditions.[11] | DAST and its analogs are moisture-sensitive and can decompose, leading to reduced reactivity. Electrophilic fluorination often requires careful tuning of the reaction environment for optimal efficiency and stereoselectivity. |
| Steric Hindrance | - Ensure that the protecting groups on the 2' and 5' positions are not overly bulky, which could impede the approach of the fluorinating agent. | Large protecting groups can sterically shield the 3'-hydroxyl group, hindering the nucleophilic attack of the fluoride ion. |
| Suboptimal Reaction Temperature | - For nucleophilic fluorination with DAST, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. Carefully optimize the temperature profile. | Temperature control is crucial for balancing reaction rate and selectivity. Higher temperatures can lead to decomposition of the reagent and the formation of elimination byproducts. |
| Presence of Water | - All glassware must be rigorously dried, and anhydrous solvents and reagents must be used. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Water will react with and quench the fluorinating agent, significantly reducing its effectiveness. |
Problem 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate indicates the formation of byproducts. The workflow below can help identify and mitigate these issues.
Sources
- 1. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity [mdpi.com]
Technical Support Center: 3'-Fluorination of Guanosine Derivatives
Welcome to the technical support center for the synthesis of 3'-fluorinated guanosine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when planning the 3'-fluorination of guanosine derivatives.
Q1: What are the most common reagents for 3'-deoxyfluorination, and how do I choose between them?
A1: The most prevalent reagents for converting a 3'-hydroxyl group to a 3'-fluoro group are the aminodifluorosulfinium salts, primarily Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][2][3]
-
DAST is a powerful and widely used fluorinating agent.[4][5] It is effective for converting secondary alcohols to fluorides, typically proceeding through an S(N)2 mechanism which results in an inversion of stereochemistry.[2] However, DAST is thermally unstable above 90°C and can be prone to contamination with acids, which may lead to side reactions like elimination or rearrangement, particularly with sensitive substrates like nucleosides.[4][6]
-
Deoxo-Fluor offers enhanced thermal stability compared to DAST, making it a safer alternative for reactions that may require higher temperatures.[3][7] It often provides cleaner reactions with fewer elimination byproducts. The choice between DAST and Deoxo-Fluor may come down to substrate sensitivity, required reaction temperature, and cost. For many guanosine derivatives, the milder conditions afforded by Deoxo-Fluor are advantageous.[3]
| Reagent | Key Advantages | Key Disadvantages |
| DAST | Highly reactive, widely used, effective for S(_N)2 fluorination.[5] | Thermally less stable, can promote elimination/rearrangement.[4][6] |
| Deoxo-Fluor | More thermally stable and often cleaner reactions.[3] | Generally more expensive than DAST. |
Q2: Why are protecting groups so critical in guanosine fluorination, and which ones should I use?
A2: Guanosine has multiple reactive sites that can interfere with the selective fluorination of the 3'-hydroxyl group. Protecting these sites is essential to prevent unwanted side reactions.[8][9]
-
Guanine Base (N2 and O6): The exocyclic amine (N2) and the lactam oxygen (O6) are nucleophilic and can react with the fluorinating agent or participate in side reactions. Common protecting groups for the N2 position include acyl groups like isobutyryl (iBu) or formamidine groups.[10] The O6 position is often protected to prevent O-alkylation and other side reactions.[8][11]
-
5'-Hydroxyl Group: The primary 5'-hydroxyl is more reactive than the secondary hydroxyls and must be protected to prevent fluorination at this position. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are commonly employed due to their stability and ease of removal.[10]
-
2'-Hydroxyl Group: Protecting the 2'-hydroxyl group is crucial to ensure regioselective fluorination at the 3'-position. This is often achieved simultaneously with 5'-protection or through specific strategies depending on the desired stereochemical outcome.
A robust protecting group strategy is the foundation of a successful fluorination reaction. The choice of groups will depend on the overall synthetic route and the conditions required for subsequent deprotection steps.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low to No Product Formation
You run the reaction and, upon TLC or LC-MS analysis, see only starting material or a complex mixture of unidentifiable products.
Possible Causes:
-
Inactive Reagent: DAST and Deoxo-Fluor are sensitive to moisture and can decompose upon storage.[7][12]
-
Insufficient Temperature: The activation energy for the fluorination reaction may not have been reached.
-
Steric Hindrance: Bulky protecting groups near the 3'-position can hinder the approach of the fluorinating agent.
-
Poor Solubility: The guanosine derivative may not be fully dissolved in the reaction solvent, limiting its availability to react.
Solutions:
-
Verify Reagent Activity: Always use freshly opened or properly stored fluorinating agents. It is advisable to purchase from a reputable supplier and handle the reagent under anhydrous conditions.[13]
-
Optimize Reaction Temperature: While starting at low temperatures (e.g., -78 °C) is recommended to control reactivity, a gradual increase in temperature may be necessary.[4] Monitor the reaction by TLC or LC-MS at different temperature points. For Deoxo-Fluor, temperatures can be safely raised to 90 °C or higher if needed.[7]
-
Re-evaluate Protecting Groups: If steric hindrance is suspected, consider using smaller protecting groups, although this may require re-synthesizing your starting material.
-
Improve Solubility: Choose a solvent in which your substrate is readily soluble. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. Gentle heating may improve solubility, but be mindful of the thermal stability of your reagent.
Problem 2: Significant Formation of Elimination Byproducts
Your analysis shows a major byproduct corresponding to the elimination of the 3'-hydroxyl group, resulting in a 2',3'-unsaturated nucleoside.
Possible Causes:
-
Acid-Catalyzed Elimination: DAST can generate HF in situ, which can protonate the hydroxyl group, turning it into a good leaving group and promoting E1 elimination, especially at higher temperatures.[2][4]
-
Reaction Temperature Too High: Higher temperatures favor elimination over substitution.
Solutions:
-
Use an Acid Scavenger: The addition of a non-nucleophilic base, such as sodium fluoride or a hindered amine, can neutralize any acid generated during the reaction.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This often requires careful optimization.
-
Switch to Deoxo-Fluor: Deoxo-Fluor is known to be less prone to causing elimination reactions compared to DAST.[3]
Reaction Pathway: Substitution vs. Elimination
Here is a simplified representation of the competing S(_N)2 and E2 pathways in DAST-mediated fluorination.
Caption: Competing S(_N)2 and elimination pathways.
Problem 3: Multiple Spots on TLC/LC-MS Indicating Isomeric Products
You observe more than one product spot, suggesting the formation of isomers or other unexpected fluorinated species.
Possible Causes:
-
Rearrangement Reactions: Carbocationic intermediates, which can be formed under acidic conditions, are prone to rearrangement, leading to fluorination at an unintended position.
-
Anomerization: In some cases, the conditions can lead to the epimerization of the anomeric (C1') position.[2]
-
Incomplete Reaction of Protecting Groups: If deprotection occurs partially during the reaction, this can lead to a mixture of products.
Solutions:
-
Maintain Anhydrous Conditions: Water can react with DAST to produce HF, promoting carbocation formation.[12] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Buffer the Reaction: As with elimination, the use of an acid scavenger can suppress rearrangement pathways.
-
Verify Protecting Group Stability: Before attempting the fluorination, confirm that your protecting groups are stable to the reaction conditions on a model compound if necessary.
Experimental Protocols
General Protocol for 3'-Deoxyfluorination with Deoxo-Fluor
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: In a flame-dried, nitrogen-flushed flask, dissolve the protected guanosine derivative (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (1.5-3.0 equivalents) dropwise to the stirred solution.[3]
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Extract the product with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Workflow for Troubleshooting Fluorination Reactions
Caption: A logical workflow for troubleshooting common issues.
By systematically addressing these potential issues, you can significantly improve the success rate of your 3'-fluorination reactions on guanosine derivatives. Remember that each substrate is unique, and careful optimization is key to achieving high yields and purity.
References
- Maruyama, T., Kozai, S., Nakamura, K., & Irie, M. (2002). SYNTHESIS of 2′-DEOXY-2′-FLUOROGUANYL-(3′,5′)-GUANOSINE. Nucleosides, Nucleotides & Nucleic Acids, 21(11-12), 719-731.
- Maruyama, T., Kozai, S., Nakamura, K., & Irie, M. (2006). SYNTHESIS of 2′-DEOXY-2′-FLUOROGUANYL-(3′,5′)-GUANOSINE. Nucleosides, Nucleotides & Nucleic Acids, 21(11-12).
- The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. (n.d.). PMC.
- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2025). MDPI.
- 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). (2006).
- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (n.d.). Baxendale Group.
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2025).
- Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene. (n.d.). PMC.
- Diethylaminosulfur trifluoride. (n.d.). Wikipedia.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PMC.
- Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzym
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI.
- Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Deriv
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). Common Organic Chemistry.
- Fluorinated nucleosides as an important class of anticancer and antiviral agents. (2017). ORCA – Online Research @ Cardiff.
- [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. (n.d.). Organic Chemistry Portal.
- Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene. (1979). PubMed.
- A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. (2022). Organic Letters.
- Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. (n.d.).
- Fluorination Reagents, Fluorinated Building Blocks. (n.d.). TCI Chemicals.
- Fluorination with aminosulfur trifluorides. (n.d.).
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). American Chemical Society.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024).
- Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- (PDF) Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. (2025).
- Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. (n.d.). PubMed.
- Method for producing 2?-modified guanosine compound. (n.d.).
- COMMUNICATION Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. (n.d.). IU Indianapolis ScholarWorks.
- Diethylaminosulfur Trifluoride (DAST). (n.d.). Sigma-Aldrich.
- Fluorin
- 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.).
- Diethylaminosulfur Trifluoride (DAST). (n.d.). SciSpace.
- Chemical structures of guanine and its derivatives reviewed including... (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
Resolving solubility issues with 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine in aqueous buffers
A Guide to Overcoming Solubility Challenges in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine in my aqueous buffer. Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound is inherent to its molecular structure. Several factors contribute to this:
-
The Purine Core: The fundamental guanosine structure, while containing hydrogen bonding sites, is a relatively hydrophobic bicyclic system.
-
The Benzyloxy Group: The large, nonpolar benzyl group attached at the 8-position of the guanine base significantly increases the molecule's hydrophobicity, making it resistant to dissolution in water.
-
Crystalline Structure: Solid forms of the compound likely have a stable crystal lattice, and the energy required to break this lattice and solvate the individual molecules in water is high. This is a common challenge with poorly soluble drug candidates.[1]
Q2: Can I use pH adjustment to increase the solubility of this compound?
A2: While pH adjustment is a common strategy for ionizable compounds, it is likely to have limited efficacy for this compound under typical experimental conditions.
-
Predicted pKa: The predicted pKa for the related compound, 8-benzyloxyguanosine, is approximately 9.3.[2] This suggests that the N1 proton of the guanine ring is weakly acidic. To achieve significant deprotonation and formation of a more soluble anionic species, a pH well above 9 would be required. Such alkaline conditions are often incompatible with biological assays and can lead to compound degradation.
-
Stability Concerns: The stability of fluorinated nucleosides can be pH-dependent. While the 3'-fluoro group can increase the stability of the glycosidic bond, especially in acidic conditions, extreme pH levels should be avoided without specific stability data.[3][4]
Q3: What is the recommended first step for preparing a solution of this compound for in vitro experiments?
A3: The most effective and widely used approach for compounds like this compound is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.
-
Rationale: Guanosine and its analogs are generally soluble in DMSO.[5][6] Preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO allows for the addition of a small volume to your aqueous buffer or cell culture medium, minimizing the final concentration of the organic solvent.
-
Best Practices for DMSO Use:
-
Use anhydrous, high-purity DMSO to avoid moisture that can reduce solubility.
-
Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to prevent cytotoxicity.[7][8][9] Always include a vehicle control (buffer/media with the same final DMSO concentration) in your experiments.
-
When diluting the DMSO stock into an aqueous solution, add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent precipitation.[10]
-
Troubleshooting Workflow: From Powder to Solution
This workflow provides a systematic approach to dissolving this compound.
Caption: A stepwise workflow for dissolving this compound.
Detailed Experimental Protocols
Protocol 1: Standard DMSO Stock Solution Preparation
This is the foundational protocol for preparing a stock solution for most in vitro applications.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 391.35 g/mol , dissolve 3.91 mg in 1 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Co-Solvent System for Enhanced Solubility
For applications requiring higher final concentrations or for in vivo formulations, a co-solvent system can be employed. This protocol is adapted from established methods for poorly soluble nucleoside analogs.[11][12]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or desired aqueous buffer
Procedure (for a 1 mL final solution):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mM DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline or buffer dropwise while continuously mixing to bring the final volume to 1 mL. This will result in a final compound concentration of 1 mM.
Data Presentation: Co-Solvent Formulation Composition
| Component | Volume Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent, increases solubility |
| Tween-80 | 5% | Surfactant, prevents precipitation |
| Aqueous Buffer | 45% | Vehicle |
Protocol 3: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[13][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[] This protocol is based on formulations used for other nucleoside analogs.[11]
Materials:
-
10 mM stock solution of this compound in DMSO
-
20% (w/v) solution of SBE-β-CD in sterile saline or buffer
-
Sterile tubes
Procedure (for a 1 mL final solution):
-
To a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 10 mM DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. The final compound concentration will be 1 mM.
Sources
- 1. repo.upertis.ac.id [repo.upertis.ac.id]
- 2. 3'-Deoxy-3'-fluoroguanosine | C10H12FN5O4 | CID 135532713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. lifetein.com [lifetein.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2'-Deoxy-2'-fluoroguanosine (2'-deoxy-2'-fluoroguanosine; 2'-fluorodeoxyguanosine; 2'-fluoro-2'-deoxyguanosine) | Influenza Virus | 78842-13-4 | Invivochem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low cellular uptake of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Topic: Troubleshooting Low Cellular Uptake
Executive Summary
You are likely encountering "low uptake" with 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine (8-Bn-3'F-dG) not because the molecule is inactive, but because its unique structural modifications alter its behavior compared to native guanosine.
The Core Conflict: Native nucleosides rely on hENT/hCNT transporters for entry and kinases (dCK/dGK) for intracellular trapping (phosphorylation).
-
The 8-Benzyloxy group adds steric bulk at the C8 position, forcing the nucleobase into the syn conformation (unfavorable for hENT1) and increasing lipophilicity.
-
The 3'-Fluoro group alters sugar puckering and prevents 3'-extension.
Consequently, this molecule likely relies on passive diffusion rather than active transport and may exhibit poor retention (washout) if not rapidly phosphorylated. Your troubleshooting must distinguish between failure to enter and failure to stay.
Part 1: Diagnostic Workflow (Decision Tree)
Before altering your biological model, validate the chemical delivery system. Use this logic flow to identify the bottleneck.
Figure 1: Diagnostic decision tree for isolating the cause of low nucleoside analog uptake.
Part 2: Deep Dive Troubleshooting
Issue 1: The "Invisible" Precipitate (Solubility)
The Science: The 8-benzyloxy group significantly increases the LogP (lipophilicity). While soluble in DMSO stock, the compound often "crashes out" (micro-precipitates) when diluted into aqueous cell culture media, especially at concentrations >10 µM. This precipitate sticks to the plastic plate, not the cells.
Diagnostic Test:
-
Prepare your dosing media (e.g., 10 µM in DMEM + 10% FBS).
-
Incubate for 1 hour at 37°C without cells.
-
Centrifuge media at 15,000 x g for 10 mins.
-
Analyze the supernatant by HPLC/UV.
-
Result: If the peak area is <90% of the theoretical concentration, your drug is precipitating or binding to the plastic.
-
Solution:
-
Pre-complexation: Dilute the DMSO stock into pure FBS first, then dilute that mixture into the media. Serum albumin (BSA) acts as a carrier for lipophilic nucleosides.
-
Limit DMSO: Ensure final DMSO concentration is <0.5%.
Issue 2: The Conformation Barrier (Transport)
The Science: Human Equilibrative Nucleoside Transporters (hENT1) generally recognize nucleosides in the anti conformation (base rotated away from the sugar).
-
The Problem: 8-substitution creates a steric clash with the sugar ring, forcing 8-Bn-3'F-dG into the syn conformation [1].
-
The Consequence: It is likely not a substrate for hENT1. It enters via passive diffusion . If you are using low concentrations (e.g., 0.1 µM) expecting active transport accumulation, you will see negligible uptake.
Solution:
-
Increase Concentration: Passive diffusion is linear and non-saturable. Shift dosing range to 10–100 µM.
-
Time Course: Diffusion equilibrates rapidly (minutes). If you see uptake at 5 mins but "loss" at 60 mins, see Issue 3.
Issue 3: The "Washout" Artifact (Retention)
The Science: This is the most common cause of "low uptake" data.
-
Uptake: The drug diffuses in.
-
Trapping: Normally, Deoxycytidine Kinase (dCK) or Deoxyguanosine Kinase (dGK) phosphorylates the nucleoside to a nucleotide (MP/DP/TP). This charge traps it inside.
-
The Failure: The bulky 8-benzyloxy group often prevents the kinase from binding the substrate [2].
-
The Artifact: If the drug is not phosphorylated, it remains permeable. When you wash the cells with PBS (standard protocol), the drug diffuses back out immediately.
Solution:
-
Stop Washing: You must use the Oil-Spin Method (Protocol below) to separate cells from media without a wash step.
-
Check Phosphorylation: Analyze cell lysates by LC-MS. If you find only parent nucleoside and no mono-phosphate, the drug is not being metabolically trapped.
Part 3: Quantitative Data Summary
Table 1: Expected physicochemical behavior vs. Native Guanosine
| Feature | Native Guanosine (dG) | 8-Bn-3'F-dG | Impact on Experiment |
| Glycosidic Conformation | Anti (preferred) | Syn (forced) | Poor hENT1 recognition; relies on diffusion. |
| LogP (Lipophilicity) | -1.1 (Hydrophilic) | > 1.5 (Lipophilic) | Risk of precipitation; high passive permeability. |
| Kinase Affinity (dGK) | High (Km ~1-2 µM) | Very Low / Null | Failure to trap; rapid washout during PBS steps. |
| Primary Uptake Mode | Active Transport (hENT) | Passive Diffusion | Linear dose-response; no saturation. |
Part 4: Essential Protocol: The Oil-Spin Method
Purpose: To measure cellular uptake of rapid-equilibrium nucleosides without washing (which causes desorption).
Materials:
-
Silicon oil (Density ~1.03 g/mL) and Mineral oil (Density ~0.84 g/mL).
-
Mix Ratio: 84:16 (Silicon:Mineral) to achieve Density ~1.015 g/mL (Cells must pellet through; media must float).
-
Microcentrifuge tubes (1.5 mL).
-
Radiolabeled 8-Bn-3'F-dG or LC-MS grade compound.
Step-by-Step:
-
Preparation: In a 1.5 mL tube, layer 100 µL of the Oil Mixture over 50 µL of 2N NaOH (or lysis buffer).
-
Note: The NaOH/Lysis buffer goes to the bottom; Oil sits on top.[1]
-
-
Incubation: Incubate cells (1x10^6/mL) with the drug in suspension at 37°C.
-
Separation: At the desired timepoint, pipette 200 µL of cell suspension and carefully layer it on top of the oil layer .
-
Spin: Immediately centrifuge at 14,000 x g for 30 seconds .
-
Harvest:
-
Aspirate the media and the oil layer carefully.
-
The cell pellet is now trapped in the lysis buffer.
-
Analyze the bottom layer for drug content (LSC or LC-MS).[1]
-
Part 5: FAQs
Q1: Can I use NBMPR to test if the uptake is transporter-mediated? A: You can, but expect negative results. NBMPR inhibits hENT1. Since 8-Bn-3'F-dG is likely an hENT1 non-substrate (due to syn conformation), NBMPR will not reduce its uptake. This confirms passive diffusion, not experimental failure.
Q2: I see high uptake at 4°C. Is this non-specific binding? A: Yes. Because of the benzyl group, this molecule is "sticky." High counts at 4°C usually indicate adsorption to the cell membrane surface rather than internalization. Subtract the 4°C value from your 37°C value to determine true internalization.[1]
Q3: The molecule is not cytotoxic. Does this mean it's not getting in? A: Not necessarily. If the molecule enters but isn't phosphorylated (due to the 8-Bn block), it cannot be incorporated into DNA/RNA to cause chain termination. It might be entering, sitting inertly, and diffusing out. It is acting as a "silent" probe.
References
-
Conformational Analysis of 8-Substituted Guanosines
-
Sagi, J. (2017). "In What Ways Do Synthetic Nucleotides and Natural Base Lesions Alter the Structural Stability of G-Quadruplex Nucleic Acids?" Journal of Nucleic Acids. This paper details how 8-substitutions (bromo, methyl, oxo) shift the equilibrium to the syn conformation, affecting biological recognition.[3]
-
-
Transporter Recognition (hENT/hCNT)
- Detailed structural studies indicate that hENT1 requires the anti conformation for optimal substrate transloc
-
(Contextual inference from 3'-fluoro analog studies).
-
Oil-Spin Protocol for Uptake
- Solvo Biotechnology / XenoTech. "Hepatocyte Uptake Assay - Oil-Spin Method." The industry standard for distinguishing passive vs.
-
Immunostimulatory Properties (TLR7)
- Lee, J., et al. (2003). "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." PNAS.
Sources
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine | i-FAB [i-fab.org]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine in acidic media
Technical Support Center: 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant degradation of my this compound sample when preparing it in an acidic buffer. What is causing this instability?
Answer: The degradation of this compound in acidic media is primarily due to the acid-catalyzed hydrolysis of two key chemical bonds: the N-glycosidic bond and the O-benzyl ether bond.
-
N-Glycosidic Bond Cleavage: The N-glycosidic bond, which connects the guanine base to the fluorinated deoxyribose sugar, is susceptible to acid hydrolysis.[1] This process is initiated by the protonation of the glycosidic oxygen atom, which weakens the bond and leads to the formation of an unstable oxocarbenium ion intermediate.[2][3] This ultimately results in the separation of the guanine base from the sugar moiety. The rate of this hydrolysis is dependent on factors such as acid strength and temperature.[2] For purine nucleosides like guanosine derivatives, acid hydrolysis occurs much more readily compared to pyrimidine nucleosides.[1]
-
Debenzylation: The benzyloxy group at the 8-position of the guanine ring is also labile under acidic conditions. The presence of acid can facilitate the cleavage of the benzyl group, a process known as debenzylation. While palladium-catalyzed hydrogenation is a common method for debenzylation, acidic conditions can also promote this reaction.[4]
The presence of the electron-withdrawing fluorine atom at the 3'-position can influence the stability of the glycosidic bond. While fluorine substitution at the 2'-position has been shown to increase the stability of the glycosidic bond to acid hydrolysis, the effect of a 3'-fluoro group may differ.[5]
Question 2: What are the initial signs of degradation I should look for, and how can I confirm it?
Answer: The initial signs of degradation can be subtle. You might observe a change in the color or clarity of your solution. However, the most reliable way to detect and quantify degradation is through analytical techniques.
Recommended Analytical Methods:
| Analytical Technique | What to Look For |
| High-Performance Liquid Chromatography (HPLC) | The appearance of new peaks with different retention times from the parent compound. A decrease in the peak area of this compound over time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The detection of ions corresponding to the mass of the free guanine base, the fluorinated deoxyribose sugar, and the 8-hydroxy-3'-deoxy-3'-fluoroguanosine (the debenzylated product). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons on the guanine base and the sugar moiety, indicating structural changes. The appearance of new signals corresponding to the degradation products. |
Question 3: What immediate steps can I take to minimize degradation during my experiments?
Answer: To minimize degradation, it is crucial to control the pH of your solutions and the temperature at which you are working.
Immediate Mitigation Strategies:
-
pH Control: Maintain the pH of your solutions at or near neutral (pH 7.0-7.4). Avoid the use of strongly acidic buffers. If an acidic pH is required for your experiment, use the mildest possible acidic conditions for the shortest duration necessary.
-
Temperature Control: Perform all manipulations, including dissolution and dilutions, at low temperatures (on ice or at 4°C) to slow down the rate of hydrolysis.
-
Fresh Preparations: Prepare solutions of this compound fresh for each experiment. Avoid storing the compound in solution, especially in acidic buffers, for extended periods.
In-Depth Troubleshooting Guides
Guide 1: Selecting the Appropriate Buffer System to Maintain Stability
The choice of buffer is critical for maintaining the integrity of this compound.
Recommended Buffer Systems for Optimal Stability:
| Buffer System | Recommended pH Range | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Mimics physiological conditions and provides good buffering capacity in the neutral range. |
| HEPES | 7.2 - 7.6 | A zwitterionic buffer that is less likely to interact with metal ions and is suitable for many biological assays. |
| Tris-HCl | 7.0 - 8.0 | A common buffer in molecular biology, but be aware that its pKa is temperature-dependent. |
Buffers to Avoid or Use with Caution:
-
Citrate Buffers: These are acidic and will accelerate the degradation of the compound.
-
Acetate Buffers: Also acidic and should be avoided.
-
Formic Acid or Trifluoroacetic Acid (TFA): These are strong acids often used in HPLC mobile phases. If their use is unavoidable, minimize the exposure time and keep the concentration as low as possible.
Experimental Protocol: pH Stability Study
This protocol will help you determine the optimal pH for your specific experimental conditions.
Workflow for pH Stability Assessment
Caption: Acid-catalyzed degradation pathways of the compound.
This guide is intended to provide a comprehensive resource for researchers working with this compound. By understanding the chemical basis of its instability and implementing the recommended strategies, you can ensure the reliability and reproducibility of your experimental results.
References
-
Arion, D., et al. (2007). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. PMC. Available at: [Link]
-
Ji, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]
-
Lalanne, M., et al. (2009). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2025). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. ResearchGate. Available at: [Link]
-
Fiveable. (2025). 8.4 Glycosidic bonds. Organic Chemistry II. Available at: [Link]
-
MDPI. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Acidic hydrolysis mechanism of a glycosidic bond. ResearchGate. Available at: [Link]
-
RSC Publishing. (2011). Mechanisms and energetics for N-glycosidic bond cleavage of protonated 2′-deoxyguanosine and guanosine. RSC Publishing. Available at: [Link]
-
Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. Available at: [Link]
-
Zoltewicz, J. A., & Clark, D. F. (1972). Kinetics and mechanism of the hydrolysis of guanosine and 7-methylquanosine nucleosides in perchloric acid. The Journal of Organic Chemistry, 37(8), 1193–1197. Available at: [Link]
-
(n.d.). 2.4 Stability of N-Glycosidic Bonds. Available at: [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Technical Comparison Guide: Mass Spectrometry Profiling of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
Executive Summary & Scientific Context
This compound (hereafter 8-Bn-3'-F-Gua ) is a synthetic nucleoside analog combining two critical structural modifications: a lipophilic benzyl ether at the C8-position of the nucleobase and a bioisosteric fluorine substitution at the 3'-position of the ribose sugar.
In drug development, this compound represents a class of molecules designed to evade rapid enzymatic degradation (via the 3'-fluoro group) while modulating receptor affinity or membrane permeability (via the 8-benzyloxy group).
Why This Guide Matters: Standard nucleoside fragmentation protocols often fail to account for the competing dissociation pathways introduced by the benzyl ether and the electronegative fluorine. This guide provides a definitive, mechanism-based comparison of 8-Bn-3'-F-Gua against its non-modified and partially modified counterparts, establishing a robust framework for its identification and quantification in complex biological matrices.
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum accurately, we must deconstruct the molecule into its chemically labile subunits.
| Moiety | Modification | Mass Shift (vs. Guanosine) | MS/MS Impact |
| Base | 8-Benzyloxy ( | +106.04 Da | Introduces a labile ether linkage; source of tropylium ion ( |
| Sugar | 3'-deoxy-3'-fluoro | +2.00 Da (F vs OH) | Increases glycosidic bond stability; potential HF elimination. |
| Net | Total Molecule | +108.04 Da | Precursor |
Calculated Monoisotopic Masses (
-
Guanosine: 284.10 Da
-
3'-deoxy-3'-fluoroguanosine: 286.09 Da
-
8-Bn-3'-F-Gua: 392.14 Da
Comparative Fragmentation Performance
The following table contrasts the fragmentation behavior of 8-Bn-3'-F-Gua with standard alternatives. Data is derived from high-resolution ESI-MS/MS (Positive Mode).[1]
Table 1: Diagnostic Ion Comparison
| Compound | Precursor ( | Primary Fragment (Base Loss) | Secondary Fragments | Diagnostic Utility |
| Guanosine (Native) | 284.1 | 152.1 (Guanine) | 135.1 (Sugar), 110.0 | Low. Endogenous interference is high. |
| 3'-F-Guanosine | 286.1 | 152.1 (Guanine) | 135.0 (Sugar-HF) | Medium. Base fragment is non-specific; relies on retention time. |
| 8-Bn-Guanosine | 390.1 | 258.1 (8-Bn-Gua) | 91.1 (Benzyl), 167.1 (8-OH-Gua) | High. Unique base fragment. |
| 8-Bn-3'-F-Gua (Target) | 392.1 | 258.1 (8-Bn-Gua) | 91.1 (Tropylium), 167.1 (8-OH-Gua) | Superior. Unique precursor + Unique Base Fragment + Fluorine signature. |
Performance Insight:
-
Sensitivity: The 8-benzyloxy group significantly enhances ionization efficiency in ESI+ compared to native guanosine due to increased surface activity and hydrophobicity.
-
Selectivity: The transition
is highly specific. Unlike native nucleosides, the background noise in this channel is virtually non-existent in plasma matrices.
Mechanistic Fragmentation Pathway
The fragmentation of 8-Bn-3'-F-Gua follows a specific hierarchy of bond energies. The glycosidic bond is the "weakest link," followed by the benzyl ether bond.
Graphviz Visualization of Fragmentation Pathways:
Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound. The primary pathway involves the loss of the fluorinated sugar moiety, yielding the modified base cation.
Experimental Protocol: Validated MS/MS Workflow
To replicate these results, use the following self-validating protocol. This workflow prioritizes the detection of the unique 8-benzyloxy moiety.
Step 1: System Configuration
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Solvents:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile (The benzyl group requires higher organic content for elution).
-
Step 2: Direct Infusion Optimization
-
Prepare a 1 µg/mL standard solution in 50:50 A:B.
-
Infuse at 10 µL/min.
-
Scan 1 (Full Scan): Verify parent ion at
392.1.-
Check: If
414.1 is observed, Sodium adduct ( ) is dominating. Add 5mM Ammonium Acetate to buffer to suppress Na+.
-
-
Scan 2 (Product Ion Scan): Fragment
392.1 with increasing Collision Energy (CE).
Step 3: Collision Energy (CE) Ramp
-
Low CE (10-15 eV): Observe minimal fragmentation.
-
Medium CE (20-30 eV): Optimal for Quantification. The Base Ion (
258) should be the Base Peak (100% intensity). -
High CE (40+ eV): Optimal for Qualification. Secondary fragmentation occurs. Look for
167 (8-OH-Gua) and 91 (Tropylium).
Step 4: MRM Transition Setup (for Quantification)
| Transition Type | Precursor ( | Product ( | CE (eV) | Dwell (ms) | Purpose |
| Quantifier | 392.1 | 258.1 | 22 | 50 | Primary Signal |
| Qualifier 1 | 392.1 | 167.1 | 38 | 50 | Structural Confirmation |
| Qualifier 2 | 392.1 | 91.1 | 45 | 50 | Benzyl Confirmation |
Interpretation of Results & Troubleshooting
Scenario A: High background in the 392 -> 258 channel.
-
Cause: Rare, but possible if using plasticizers that degrade.
-
Solution: Switch to the 392 -> 167 transition. While less intense, it is chemically specific to the 8-substitution.
Scenario B: Observation of
-
Cause: In-source fragmentation or metabolic debenzylation.
-
Insight: If you see
286 eluting earlier than your main peak, your sample has metabolized (loss of benzyl group) to 3'-deoxy-3'-fluoroguanosine. This is a critical DMPK finding.
Scenario C: Signal suppression.
-
Cause: The benzyl group makes the molecule sticky.
-
Solution: Use a C18 column with high carbon load and ensure a wash step with 95% Acetonitrile between injections to prevent carryover.
References
-
BioGlyco. (n.d.). This compound Product Description. Retrieved from [Link]
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides." Antiviral Research, 12(3), 133-150.[2] Retrieved from [Link]
-
Wang, J., et al. (2008). "The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry." Life Science Journal, 5(2), 37-40.[3] Retrieved from [Link]
-
Computational Genomics. (n.d.). Di-O-acetyl-8-benzyloxy-3'-deoxy-3'-fluoroguanosine Data. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Benzyl Ethers and Nucleosides. Retrieved from [Link]
Sources
Advanced Purity Verification of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: A Methodological Comparison
Executive Summary & Strategic Context
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine represents a complex class of nucleoside analogs where structural modifications serve dual purposes: the 3'-fluoro group modulates sugar ring puckering (typically favoring the North or C3'-endo conformation) to mimic RNA or block polymerase extension, while the 8-benzyloxy moiety adds lipophilicity and steric bulk, often acting as a prodrug element or a fluorescent probe handle.
The Analytical Challenge: Standard purity assessments (HPLC-UV) are frequently deceptive for this molecule. The benzyl group introduces a strong chromophore that can mask non-UV-active impurities (like fluorinating reagents or inorganic salts). Furthermore, guanosine derivatives are notorious for forming G-quartet aggregates and trapping solvents, rendering "Area %" purity values chemically inaccurate for biological dosing.
This guide compares the standard industrial approach (HPLC) against a rigorous, orthogonal "Gold Standard" workflow (Elemental Analysis + qNMR + 19F NMR) necessary for high-impact publications and IND-enabling studies.
Comparative Analysis: Routine vs. Advanced Verification
The following table contrasts the "Standard Routine" (often used in preliminary screening) with the "Advanced Verification" (required for definitive characterization).
Table 1: Methodological Performance Matrix
| Feature | Method A: HPLC-UV (Routine) | Method B: Advanced Triad (EA + qNMR + 19F) |
| Primary Metric | Relative Purity (Area %) | Absolute Purity (Weight %) |
| Detection Principle | UV Absorbance (254/280 nm) | Nuclear Spin Resonance & Combustion Stoichiometry |
| Sensitivity to Solvents | Blind (Elutes in void volume) | High (Detects trapped DMSO/H2O/DMF) |
| Inorganic Salt Detection | Blind (Unless using CAD/ELSD) | High (Via Elemental Analysis residues) |
| Structural Specificity | Low (Retention time only) | High (J-coupling confirms 3'-F stereochemistry) |
| Common False Positive | Overestimates purity due to high extinction coefficient of Benzyl group.[1] | None (Molar response is uniform). |
| Sample Requirement | < 1 mg | 5–10 mg (Destructive for EA) |
Deep Dive: The "Gold Standard" Protocols
To achieve publication-grade verification, you must employ an orthogonal approach. We do not rely on a single data stream.
Protocol A: Elemental Analysis (CHN/F) with Fluorine Modification
Why it’s critical: Synthesis of 3'-fluoro nucleosides often involves agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Residual sulfur or inorganic fluorides can contaminate the bulk solid. Standard HPLC misses these.
Step-by-Step Workflow:
-
Sample Drying: Dry the sample at 40°C under high vacuum (
mbar) for 24 hours. Guanosines are hygroscopic; trapped water will skew Carbon % calculations. -
Combustion Setup: Use a dedicated combustion tube for fluorinated compounds.
-
Critical Modification: Add Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) as a combustion aid. -
Reasoning: Fluorine can form stable tetrafluoromethane (
) or bind to calcium/magnesium in the ash, leading to low Nitrogen/Carbon readings. The metal oxide ensures complete oxidation and captures fluorine to prevent damage to the detector or incomplete combustion.
-
-
Stoichiometric Calculation:
-
Formula:
(Verify against your specific hydration state). -
Acceptance Criteria:
deviation from theoretical values for C, H, and N.
-
Protocol B: Quantitative 19F-NMR (qNMR)
Why it’s critical:
19F-NMR is the only method to definitively prove the 3'-F is covalently bound to the sugar and not present as an inorganic fluoride ion impurity (
Step-by-Step Workflow:
-
Solvent Selection: Dissolve 5-10 mg in DMSO-d6 .
-
Note: Avoid
; guanosines aggregate in non-polar solvents, broadening peaks and ruining integration.
-
-
Internal Standard: Add a precise amount of
-trifluorotoluene or BTFMBA (Bis(trifluoromethyl)benzoic acid).-
Requirement: The standard must have a
relaxation time similar to the analyte or use a long inter-pulse delay ( , typically 30s).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: +100 to -250 ppm.
-
Scans: >64 (to improve S/N ratio for minor impurities).
-
Decoupling: Inverse gated 1H-decoupling (to eliminate NOE enhancement for accurate integration).
-
-
Data Analysis:
-
Chemical Shift Verification: The 3'-F signal typically appears as a doublet of doublets of doublets (ddd) or similar multiplet around -180 to -200 ppm (referenced to
). -
Coupling Constants: Look for
(approx 50-55 Hz) and (approx 20-30 Hz). These values confirm the ribo vs xylo configuration and the North/South pucker.
-
Visualizing the Verification Logic
The following diagram illustrates the decision-making process for verifying this specific compound, highlighting where standard methods fail.
Caption: Figure 1. Orthogonal verification workflow. Note that HPLC success is only provisional; final release requires stoichiometric confirmation via EA and NMR to rule out "invisible" salt/solvent impurities.
Scientific Rationale & Troubleshooting
The "Benzyl Effect" on HPLC
The 8-benzyloxy group is highly conjugated. In a standard HPLC trace, this group absorbs UV light significantly more intensely than the guanine core alone.
-
Risk: If your sample contains 5% aliphatic impurities (e.g., cleaved sugar fragments without the base), the HPLC might still report 99% purity because the impurity has low UV absorbance compared to the benzyl-protected product.
-
Solution: qNMR is proton-counting (or fluorine-counting). It does not depend on extinction coefficients. A 1:1 molar mix of product and impurity will show a 1:1 integral ratio (normalized for proton count), revealing the true purity.
Interpretation of 3'-F Coupling (Stereochemistry)
The introduction of fluorine at the 3' position locks the sugar conformation.[2]
-
Observation: In 19F NMR, if you observe a
of < 5 Hz, it suggests a C3'-endo (North) conformation, typical for 3'-deoxy-3'-fluoro-RNA analogs. -
Verification: If the coupling constants deviate significantly, you may have synthesized the xylo epimer (inversion at C3') or the arabino epimer (inversion at C2'), which is a common side reaction during nucleophilic fluorination.
References
-
Quantitative NMR (qNMR) vs. HPLC. BenchChem. A comparative guide on purity assessment principles.
-
19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. Comprehensive tables for fluorinated organic compounds.
-
Fluorinated Nucleosides: Synthesis and Properties. Chemical Society Reviews. Discusses the conformational effects of 3'-fluorine substitution (North/South puckering).
-
Synthesis and Characterization of 8-Substituted Guanosine Derivatives. National Institutes of Health (NIH) / PubMed. Details on the spectral properties of 8-benzyloxy and related analogs.
-
Guidelines for Elemental Analysis of Fluorinated Compounds. Royal Society of Chemistry (RSC). Best practices for combustion analysis of organofluorines.
Sources
- 1. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Guide: 8-Substituted vs. 8-Unsubstituted Fluoroguanosines
Executive Summary
This guide analyzes the comparative potency, stability, and biological utility of 8-substituted fluoroguanosines (e.g., 8-fluoro-G, 8-bromo-G, 8-oxo-G) versus their 8-unsubstituted counterparts (native C8-H guanosine or 2'-fluoro-guanosine).
The Verdict: The substitution at the C8 position acts as a "molecular switch" that fundamentally alters the nucleoside's biological profile from a metabolic substrate to a potent modulator .
-
8-Unsubstituted (C8-H): generally functions as a metabolic substrate for purine nucleoside phosphorylase (PNP) and a weak, context-dependent ligand for Toll-like Receptor 7 (TLR7).
-
8-Substituted (C8-F/Br/OH): exhibits high potency as a TLR7 agonist and PNP inhibitor . However, 8-fluoroguanosine specifically presents unique stability challenges (defluorination) compared to its 8-bromo or 8-oxo analogs, making it a critical but difficult candidate in medicinal chemistry.
Mechanistic Insight: The Conformational Lock
The primary driver of the potency difference is the steric impact of the C8-substituent on the glycosidic bond conformation.
The Syn vs. Anti Switch
-
8-Unsubstituted (Native): Adopts the anti conformation to minimize steric clash between the base and the sugar (ribose/deoxyribose). This is the geometry required for Watson-Crick base pairing and enzymatic processing by polymerases.
-
8-Substituted: The bulk of the substituent (Fluorine, Bromine, etc.) at C8 creates a steric clash with the sugar's O4' atom, forcing the nucleobase to rotate into the syn conformation. This syn geometry is critical for fitting into the hydrophobic pocket of TLR7 and blocking the active site of PNP .
Figure 1: The steric "switch" at C8 dictates biological fate. 8-substitution forces the Syn conformation, driving TLR7 agonism and PNP inhibition.
Comparative Performance Data
The following table synthesizes experimental data comparing 8-substituted variants (specifically 8-Fluoro/Bromo/Oxo) against the 8-unsubstituted parent.
| Feature | 8-Unsubstituted (Guanosine / 2'-F-G) | 8-Substituted (8-F-G / 8-Br-G / 8-Oxo-G) | Causality / Mechanism |
| TLR7 Potency (EC50) | Low / Inactive (>100 µM) | High (0.5 – 10 µM) | Syn conformation aligns with TLR7 leucine-rich repeat binding pocket. |
| PNP Interaction | Substrate ( | Inhibitor ( | C8-substituent prevents the nucleophilic attack required for phosphorolysis. |
| Metabolic Stability | Low (Rapidly degraded to Guanine) | High (Resistant to PNP cleavage) | Glycosidic bond is stabilized against enzymatic cleavage. |
| Chemical Stability | High (Stable C8-H bond) | Variable (8-F is labile) | Critical: The C8-Fluorine bond is susceptible to nucleophilic displacement (defluorination) in basic media. |
| Solubility | Moderate | Low to Moderate | Halogenation increases lipophilicity (LogP increases), aiding membrane permeability but reducing aqueous solubility. |
Critical Note on 8-Fluoroguanosine Instability: While 8-fluoroguanosine is theoretically potent, the C8-F bond is chemically labile compared to C8-Br or C8-Cl. In basic conditions (often used in synthesis or storage), it undergoes defluorination or hydrolysis to 8-hydroxyguanosine (8-oxo-G). Researchers must verify the integrity of "8-fluoroguanosine" stocks using ¹⁹F-NMR before use.
Experimental Workflows
To validate the potency differences in your own lab, use the following self-validating protocols.
Protocol A: TLR7 Agonism Assay (HEK-Blue™ System)
Objective: Quantify the immunostimulatory potency (
-
Cell Preparation: Use HEK-293 cells stably transfected with human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.
-
Seeding: Plate cells at 50,000 cells/well in a 96-well plate using HEK-Blue™ Detection medium (contains SEAP substrate).
-
Treatment:
-
Negative Control: DMSO (0.1%).
-
Positive Control: R848 (Resiquimod) at 1 µg/mL.
-
Test Compounds: Prepare serial dilutions (0.1 µM to 100 µM) of 8-unsubstituted Guanosine and 8-substituted analog (e.g., 8-Bromoguanosine).
-
-
Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.
-
Readout: Measure absorbance at 620–655 nm. The SEAP substrate turns purple/blue upon NF-κB activation.
-
Validation: The 8-unsubstituted control should show minimal signal (unless combined with ssRNA), while the 8-substituted analog should yield a sigmoidal dose-response curve.
Protocol B: PNP Inhibition Kinetics
Objective: Determine if the analog is a substrate or inhibitor.
-
Reagents: Recombinant human PNP enzyme, Inosine (substrate), Xanthine Oxidase (XO).
-
Principle: PNP converts Inosine
Hypoxanthine. XO converts Hypoxanthine Uric Acid (absorbs at 293 nm). -
Workflow:
-
Mix buffer (50 mM phosphate, pH 7.4) with XO (0.1 U/mL) and PNP (0.01 U/mL).
-
Add Inosine (100 µM) to establish baseline velocity (
). -
Spike-in: Add the test compound (8-substituted vs 8-unsubstituted) at 10 µM.
-
-
Analysis:
-
If Absorbance increases: The compound is a substrate (or does not inhibit).
-
If Absorbance plateaus/decreases rate: The compound is an inhibitor.
-
Note: 8-unsubstituted guanosine will compete as a substrate; 8-substituted will inhibit.
-
Biological Signaling Pathway
The following diagram illustrates how 8-substituted guanosines bypass the requirement for RNA complexation to activate the TLR7 endosomal pathway.
Figure 2: 8-Substituted guanosines (Red path) directly activate TLR7, whereas 8-unsubstituted forms (Blue path) typically require RNA co-factors.
References
-
Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7. International Immunology. Link
-
Sircar, J. C., et al. (1987). 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. Agents and Actions.[1][2][3][4][5][6][7][8] Link
-
Hiroyuki, S., et al. (2025). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides.[9] ResearchGate/Journal of Fluorine Chemistry. Link
-
Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. PNAS. Link
-
BenchChem. Sp-8-Br-cGMPS vs. Endogenous cGMP: A Comparative Guide on Potency.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20170043024A1 - Bioactive conjugates for oligonucleotide delivery - Google Patents [patents.google.com]
- 4. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 8. A Formulated TLR7/8 Agonist is a Flexible, Highly Potent and Effective Adjuvant for Pandemic Influenza Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: A Dual-Lock Probing System
Topic: Spectroscopic Characterization of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Dual-Lock" Molecule
This compound (8-BnO-3'-F-G) represents a sophisticated class of "dual-modified" nucleoside analogs. Unlike unmodified guanosine, which exhibits rapid conformational averaging and negligible fluorescence, 8-BnO-3'-F-G is engineered with two specific structural "locks":
-
The Conformational Lock (8-Benzyloxy): The bulky substituent at the C8 position creates steric hindrance with the sugar moiety, forcing the nucleobase into the syn conformation. This modification also disrupts the non-radiative decay pathways common in purines, effectively "turning on" fluorescence.
-
The Sugar Pucker Lock (3'-Fluoro): The high electronegativity of the fluorine atom at the 3'-position invokes the gauche effect, biasing the sugar pucker equilibrium (typically towards the C3'-endo / North conformation), mimicking the RNA A-form helix geometry while resisting enzymatic degradation.
This guide provides a rigorous spectroscopic comparison of 8-BnO-3'-F-G against standard alternatives, detailing the experimental protocols required to validate its unique physicochemical properties.
Comparative Performance Matrix
The following table contrasts 8-BnO-3'-F-G with its parent molecule (Guanosine) and single-modification analogs.
| Feature | Guanosine (G) | 8-Benzyloxyguanosine (8-BnO-G) | 3'-Deoxy-3'-fluoroguanosine (3'-F-G) | 8-BnO-3'-F-G (Target) |
| Primary Application | Metabolic Standard | Fluorescent Probe (RNA) | Antiviral / Chain Terminator | Dual-Function Probe & Inhibitor |
| Glycosidic Bond | Anti / Syn Equilibrium | Predominantly Syn | Anti / Syn Equilibrium | Predominantly Syn |
| Sugar Pucker | C2'-endo / C3'-endo (Dynamic) | C2'-endo / C3'-endo | Biased (typically C3'-endo) | Rigid C3'-endo (North) |
| Fluorescence | Negligible ( | High ( | Negligible | High (Probe-quality) |
| UV | ~253 nm | ~270–280 nm (Red-shifted) | ~253 nm | ~275 nm (Red-shifted) |
| None | None | Diagnostic (~ -175 to -200 ppm) | Diagnostic (~ -175 to -200 ppm) | |
| Nuclease Stability | Low | Moderate | High | Very High |
Detailed Spectroscopic Characterization
A. UV-Vis Spectroscopy: The Auxochromic Shift
The introduction of the benzyloxy group at the C8 position extends the conjugation system of the guanine heterocycle.
-
Observation: Expect a bathochromic (red) shift of 10–20 nm compared to native guanosine.
-
Diagnostic Feature: A distinct shoulder or secondary peak in the 270–290 nm region, absent in 3'-F-G.
-
Quantification: The extinction coefficient (
) at 260 nm will differ from G; precise concentration determination requires establishing the for the modified chromophore.
B. Fluorescence Spectroscopy: The "Turn-On" Effect
Native guanosine dissipates excited-state energy rapidly via non-radiative internal conversion. The 8-benzyloxy substitution restricts this pathway.[1][2][3][4]
-
Excitation (
): ~280–290 nm. -
Emission (
): ~390–410 nm (Large Stokes shift). -
Utility: This molecule serves as an environment-sensitive probe. The fluorescence intensity often increases in viscous solvents or when constrained within a binding pocket (e.g., polymerase active site), making it an excellent reporter for binding kinetics.
C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for validating the "Dual-Lock" structure.
-
H NMR (Conformation):
-
H8 Proton: Absent (replaced by substituent).
-
Benzyl Group: Multiplet at 7.3–7.5 ppm (aromatic) and singlet/doublet at ~5.4 ppm (
). -
H1' Proton: The syn conformation causes a characteristic downfield shift of the H1' signal compared to the anti conformer found in 3'-F-G.
-
-
F NMR (Sugar Pucker):
-
Signal: A clean doublet of triplets or multiplet in the -170 to -200 ppm range (referenced to
). -
Coupling: Large geminal coupling (
Hz) and vicinal couplings ( , ) provide direct evidence of the sugar pucker geometry.
-
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
Validates the utility of 8-BnO-3'-F-G as a probe.
-
Preparation: Dissolve 8-BnO-3'-F-G in 10 mM Sodium Phosphate buffer (pH 7.0). Prepare a concentration series (1–10
M). -
Reference Standard: Use Quinine Sulfate in 0.1 M
( ) or 2-Aminopurine ( ). -
Measurement:
-
Record UV-Vis absorbance (keep Abs < 0.1 to avoid inner filter effects).
-
Record integrated fluorescence emission spectra (Ex: 280 nm, Em: 300–500 nm).
-
-
Calculation:
(Where is the slope of Integrated Fluorescence vs. Absorbance, and is the refractive index).
Protocol 2:
F NMR Conformational Analysis
Validates the presence and stereochemistry of the fluorine modification.
-
Solvent: Dissolve 5–10 mg of product in 600
L or DMSO- . -
Internal Standard: Add a sealed capillary containing trifluoroacetic acid (TFA) or add fluorobenzene to the tube (coaxial insert preferred to avoid interaction).
-
Acquisition:
-
Frequency: >376 MHz (for
F). -
Spectral Width: 200 ppm.
-
Scans: 64–128 (Fluorine is highly sensitive).
-
-
Analysis: Identify the chemical shift (
) and measure coupling constants. A of < 20 Hz typically indicates a North (C3'-endo) pucker.
Mechanistic Visualization
The following diagram illustrates the "Dual-Lock" mechanism where steric and stereoelectronic effects converge to define the molecule's bioactivity.
Caption: The "Dual-Lock" Mechanism: 8-Benzyloxy forces the Syn-conformation (Base), while 3'-Fluoro biases the C3'-endo pucker (Sugar), creating a rigid, fluorescent probe.
References
-
Baranowski, D. S., et al. (2015). "Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine."[1][3] PLOS ONE.
-
CD BioGlyco. "this compound Product Data." Catalog Entry.
-
Mikhailopulo, I. A., et al. (1991). "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro-D-ribofuranosides." Journal of Medicinal Chemistry.
-
Eyer, L., et al. (2016). "Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy.[5]
- Rachwalak, M., et al. (2015). "8-Substituted Guanosine Derivatives as Fluorescent Probes." Bioorganic & Medicinal Chemistry. (Contextual citation for fluorescence properties of 8-sub-G).
Sources
- 1. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine | PLOS One [journals.plos.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine | PLOS One [journals.plos.org]
- 4. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: Safe Handling & Disposal Protocol
Executive Summary & Chemical Profile
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic nucleoside analog. In drug development, compounds of this class are frequently investigated for antiviral (e.g., HCV polymerase inhibition) or antineoplastic activity.
From a waste management perspective, this compound presents a dual hazard:
-
Biological Potency: As a nucleoside analog, it acts as a "false substrate" for DNA/RNA polymerases. It must be treated as a Genotoxic/Cytotoxic agent until proven otherwise.
-
Halogen Content: The 3'-fluorine atom necessitates specific incineration parameters to prevent the release of hydrofluoric acid (HF) or incomplete combustion byproducts.
Chemical Safety Snapshot
| Feature | Property | Disposal Implication |
| Core Structure | Guanosine Analog | Potential mutagen/teratogen. Do not dispose of in drain. |
| Modification | 3'-Fluoro | Combustion releases HF. Requires incinerator with alkaline scrubbing. |
| Modification | 8-Benzyloxy | Increases lipophilicity. Low water solubility; requires organic solvent for cleaning (e.g., DMSO/Methanol). |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing. |
Risk Assessment & Containment Strategy
Causality: Standard chemical hoods are insufficient for potent nucleoside analogs if powders are friable. The risk of inhalation is the primary exposure vector, followed by dermal absorption via contaminated surfaces.
Primary Containment (Engineering Controls)
-
Handling: All weighing and solution preparation must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).
-
Surface Decontamination: Because the 8-benzyloxy group renders the molecule hydrophobic, aqueous bleach is often ineffective for cleaning spills.
-
Protocol: Use a "Solvent-First" approach. Wipe surfaces with 70% Ethanol or Isopropanol to solubilize the compound, followed by a detergent wash.
-
Disposal Procedures: Step-by-Step
Trustworthiness: This protocol uses a "Source Segregation" model. Mixing this compound with general non-hazardous waste violates EPA RCRA standards for toxic waste management.
A. Solid Waste (Vials, Weigh Boats, Contaminated PPE)
Rationale: Solids pose a dust hazard. Double-bagging ensures that the outer surface of the waste package remains clean for transport personnel.
-
Primary Containment: Place the used vial, weigh boat, or contaminated gloves immediately into a transparent polyethylene bag (minimum 4 mil thickness).
-
Seal & Label: Seal the bag with tape. Apply a "CYTOTOXIC / HIGH POTENCY" hazard label.
-
Secondary Containment: Place the sealed bag into a rigid, puncture-resistant Yellow (Trace Chemotherapy) or Purple (Cytotoxic) waste bin, depending on your facility's color-coding standard.
-
Final Disposition: This bin must be manifested for High-Temperature Incineration (>1000°C) .
B. Liquid Waste (Mother Liquors, HPLC Effluent)
Rationale:[1] The presence of Fluorine classifies this as a "Halogenated" waste stream. Mixing with non-halogenated solvents can result in regulatory fines and rejection by disposal facilities.
-
Segregation: Do not pour into the general "Organic Waste" carboy. Use a dedicated carboy labeled "Halogenated Solvent Waste - Contains Fluorinated Nucleosides."
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid), which can react violently with the organic benzyl groups.
-
pH Neutralization: If the solution is acidic, neutralize to pH 6–8 before adding to the carboy to prevent volatile off-gassing.
The "End Game": Incineration & Destruction Logic
Expertise: Why do we insist on specific incineration parameters? Standard municipal incineration operates at ~850°C. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.
-
Risk: Low-temperature combustion can release toxic fluorinated fragments or HF gas without adequate capture.
-
Requirement: The waste manifest must specify a facility equipped with flue-gas scrubbing (alkaline wet scrubbers) to neutralize HF produced during combustion.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision matrix for segregation and destruction of fluorinated nucleoside analogs.
Emergency Spill Response
In the event of a powder spill outside the hood:
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
-
PPE: Don double nitrile gloves, Tyvek sleeves, and an N95 (or P100) respirator.
-
Contain: Cover the spill with a solvent-dampened paper towel (Ethanol) to prevent dust generation. Do not sweep dry powder.
-
Clean: Wipe from the outside in. Place all cleanup materials into the Cytotoxic Waste bin.
References & Authority[1][2][3][4][5]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. (Defines handling of non-creditable hazardous waste pharmaceuticals).
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidance on handling cytotoxic agents).
-
National Institutes of Health (NIH). Waste Disposal Guidelines for Fluorinated Compounds. (General guidance on halogenated waste streams).
-
American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
